Product packaging for 3'-Chloroacetophenone(Cat. No.:CAS No. 1341-24-8)

3'-Chloroacetophenone

Cat. No.: B074445
CAS No.: 1341-24-8
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
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Description

3'-Chloroacetophenone is a valuable aromatic ketone derivative distinguished by the presence of a reactive chloro substituent at the meta position of the phenyl ring relative to the carbonyl group. This structural motif makes it a versatile and essential building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its dual functionality: the carbonyl group can undergo nucleophilic addition or serve as a precursor for heterocycle synthesis, while the chloro group is an effective handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO B074445 3'-Chloroacetophenone CAS No. 1341-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)ethanone
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InChI

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJBXKHMMQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059182
Record name Ethanone, 1-(3-chlorophenyl)-
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Molecular Weight

154.59 g/mol
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CAS No.

99-02-5
Record name 1-(3-Chlorophenyl)ethanone
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name 3'-chloroacetophenone
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Foundational & Exploratory

3'-Chloroacetophenone physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Chloroacetophenone

Introduction

This compound, also known as 1-(3-chlorophenyl)ethanone, is an aromatic ketone that serves as a versatile and crucial intermediate in various fields of chemical synthesis. With the CAS number 99-02-5, this compound is characterized by a chlorine atom positioned meta to the acetyl group on the benzene (B151609) ring. This substitution pattern imparts unique reactivity, making it a valuable building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, along with detailed experimental protocols and applications relevant to researchers and drug development professionals.

Physical and Chemical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature, though it can also appear as a white to off-white crystalline solid.[1][2][3] It possesses a characteristic mild, aromatic, or chloroform-like odor.[1][4] The compound is stable at room temperature in closed containers under normal storage and handling conditions.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identifiers
CAS Number99-02-5[3][6][7][8]
Molecular FormulaC₈H₇ClO[5][6][7][9]
Molecular Weight154.59 g/mol [6][7][8][9]
IUPAC Name1-(3-chlorophenyl)ethanone[4][6][8]
Synonymsm-Chloroacetophenone, 1-Acetyl-3-chlorobenzene[2][6][9][10]
Physical Properties
AppearanceClear colorless to yellow liquid / White to off-white crystalline solid[1][4][5][9]
Boiling Point227-229 °C at 760 mmHg[2][3][9][11]
Melting Point35.50 °C (Note: Often handled as a liquid)[4]
Density1.191 g/mL at 25 °C[2][9][11][12]
Flash Point105 °C / 221 °F (closed cup)[2][3][11][13]
Refractive Indexn20/D 1.550[2][9][11][14]
Vapor Density5.3[3][5]
Vapor Pressure0.0752 mmHg at 25°C[12]
Solubility & Partitioning
Solubility in WaterLow solubility[4]
Solubility in Organic SolventsSoluble in ethanol, acetone, and chloroform[4]
LogP (Octanol/Water)2.51 - 2.54[12][15]
Spectral Data

Detailed spectral data for this compound is available for structural elucidation and quality control purposes. This includes Mass Spectrometry, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]

Data TypeAvailabilitySource(s)
Mass Spectrum (EI)Data available via NIST WebBook[6]
1H NMRData available (90 MHz in CDCl₃)[12]
13C NMRData available (in CDCl₃)[12]
IR SpectrumData available (liquid film)[12]
Raman SpectrumData available (4880 A, 200 M, liquid)[12]

Chemical Reactivity and Stability

Stability

This compound is stable under normal storage conditions, which include a cool, dry, well-ventilated area away from incompatible substances.[5][16] It should be stored in a tightly closed container.[5][16]

Reactivity and Incompatibilities

The molecule's reactivity is governed by the carbonyl group and the chlorinated aromatic ring.[12] The carbonyl group is susceptible to nucleophilic addition, while the aromatic ring can undergo further electrophilic substitution. The meta-positioned chlorine atom influences the electron density of the ring, directing incoming electrophiles.

The compound is incompatible with:

  • Strong oxidizing agents [5]

  • Strong bases [5]

Hazardous Decomposition

Upon thermal decomposition, this compound can release irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][5]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for preparing this compound is through the Friedel-Crafts acylation of chlorobenzene.[1]

Materials:

  • Chlorobenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃, Lewis acid catalyst)

  • Anhydrous conditions

Methodology:

  • Under anhydrous conditions, charge a reaction vessel with chlorobenzene.

  • Slowly add aluminum chloride to the vessel while stirring to form a complex.

  • Carefully add acetyl chloride to the reaction mixture. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which must be scrubbed.

  • Maintain the reaction temperature, typically with cooling, to ensure a controlled reaction rate and prevent side product formation.

  • After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Separate the organic layer. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.[1]

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Mix Chlorobenzene & AlCl₃ add_acetyl Add Acetyl Chloride start->add_acetyl react Controlled Reaction add_acetyl->react quench Quench with Ice/Water react->quench separate Separate Organic Layer quench->separate wash_base Wash with NaHCO₃ separate->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation / Chromatography evaporate->purify product Pure this compound purify->product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

General Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a chemical-resistant apron, and butyl rubber gloves.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Prevent inhalation of vapors or mists.[5] A NIOSH/MSHA approved respirator should be used if exposure limits may be exceeded.[3][5]

  • Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area.[5][16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic molecules.

  • Pharmaceutical Synthesis: It is a crucial precursor for certain pharmaceutical agents.[1] Notably, it is used in the synthesis of carbamazepine, a drug for treating epilepsy, and in the development of GABA-AT inhibitors.[9] It has also been utilized in synthetic pathways for compounds with antimycobacterial activity.[16]

  • Agrochemicals and Fine Chemicals: The compound serves as a building block for various pesticides and other fine chemicals, such as dyes and polymers.[1][12]

  • Riot Control Agent: Due to its lachrymatory properties (causing irritation and tearing), it has been employed as a tear gas or riot control agent.[1][17]

G A This compound (C₈H₇ClO) B Chemical Structure (Chlorinated Aromatic Ketone) A->B is a D Physical Properties (Liquid, Low Water Solubility) A->D exhibits E Biological Activity (Lachrymator, Irritant) A->E causes C Key Reactive Sites - Carbonyl Group - Aromatic Ring B->C determines F Applications C->F enables I Riot Control Agent E->I leads to use as G Pharmaceutical Intermediate (e.g., for Epilepsy Drugs) F->G H Fine Chemical Synthesis F->H F->I

Caption: Core Properties and Applications of this compound.

Safety and Toxicology

This compound is classified as a hazardous chemical and poses several health risks upon exposure.[3]

  • Acute Effects: It is harmful if swallowed or inhaled.[3][5] It is a potent irritant to the eyes, skin, and respiratory system.[3][5][17] As a lachrymator, it causes an immediate increase in the flow of tears.[5] Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[5]

  • Sensitization: The compound may cause an allergic skin reaction (sensitization), which becomes apparent upon re-exposure to the material.[5]

  • Hazard Classifications: It is classified with hazard codes Xi (Irritant) and Xn (Harmful).[9] The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][11][13]

First aid measures include immediately flushing eyes or skin with plenty of water for at least 15 minutes and seeking medical aid.[5] If inhaled, the individual should be moved to fresh air.[5] If ingested, medical aid should be sought immediately without inducing vomiting.[5]

References

An In-depth Technical Guide to 3'-Chloroacetophenone: Molecular Structure, Weight, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Chloroacetophenone. It also explores its application as a key intermediate in the development of therapeutic agents, with a particular focus on γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. Detailed experimental protocols for its synthesis and characterization are provided, alongside visual representations of synthetic and biological pathways to facilitate a deeper understanding of its chemical and pharmacological significance.

Molecular Structure and Properties

This compound, also known as m-chloroacetophenone, is an aromatic ketone with a chlorine atom substituted at the meta position of the phenyl ring.

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: 2D Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₈H₇ClO[1][2][3]
Molecular Weight 154.59 g/mol [1][2][3]
IUPAC Name 1-(3-chlorophenyl)ethanone[1]
CAS Number 99-02-5[1][2][3]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 227-229 °C[3]
Density 1.191 g/mL at 25 °C[3]
Flash Point 105 °C (221 °F)[4][5]
Refractive Index n20/D 1.550[3][5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from chlorobenzene (B131634) and acetyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification chlorobenzene Chlorobenzene catalyst Anhydrous AlCl₃ chlorobenzene->catalyst + Acetyl Chloride acetyl_chloride Acetyl Chloride temp Gentle reflux catalyst->temp solvent Dry, non-polar solvent (e.g., CS₂) decomposition Pour onto ice/HCl temp->decomposition extraction Extract with diethyl ether decomposition->extraction washing Wash with NaHCO₃ solution extraction->washing drying Dry over anhydrous Na₂SO₄ washing->drying purification Column chromatography or recrystallization drying->purification product This compound purification->product

Figure 2: Workflow for the Synthesis of this compound

Materials:

  • Chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide (CS₂) or other suitable dry, non-polar solvent

  • Crushed ice

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Suspend anhydrous aluminum chloride in dry carbon disulfide in the reaction flask and cool the mixture in an ice bath.

  • Slowly add chlorobenzene to the stirred suspension.

  • Add acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed to ensure completion.

  • Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Expected Signals: The spectrum will show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons will appear as multiplets in the range of δ 7.4-8.0 ppm, and the methyl protons will appear as a singlet around δ 2.6 ppm.[4]

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: Prepare a more concentrated solution of the sample in a deuterated solvent as for ¹H NMR.

    • Data Acquisition: Acquire the spectrum on an NMR spectrometer, typically requiring a longer acquisition time than ¹H NMR.

    • Expected Signals: The spectrum will show distinct signals for the carbonyl carbon (around δ 196 ppm), the aromatic carbons (in the range of δ 126-139 ppm), and the methyl carbon (around δ 26 ppm).[4]

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Expected Absorptions: Key characteristic peaks include a strong absorption for the carbonyl (C=O) stretch around 1690 cm⁻¹, C-H stretches for the aromatic and methyl groups, and C-Cl stretching vibrations.

2.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) is a common method.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (approximately 154 g/mol ).[1][7] Characteristic fragmentation patterns, such as the loss of the methyl group or the acetyl group, will also be observed.

Application in Drug Development: GABA-AT Inhibitors

This compound is a valuable building block in the synthesis of various pharmaceutical agents.[8] One notable application is in the development of γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors.

GABA-AT and its Role in Neurotransmission

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] A deficiency in GABA levels can lead to excessive neuronal excitation, resulting in conditions like epilepsy.[2] GABA-AT is the enzyme responsible for the degradation of GABA.[9] By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, thereby enhancing inhibitory neurotransmission and providing a therapeutic effect.[9]

Synthesis of GABA-AT Inhibitors from this compound

The following diagram illustrates a generalized synthetic pathway from this compound to a hypothetical GABA-AT inhibitor and its subsequent mechanism of action.

G cluster_synthesis Synthesis of GABA-AT Inhibitor cluster_pathway GABA-AT Inhibition Pathway cluster_outcome Therapeutic Outcome start This compound intermediate Multi-step Chemical Modifications start->intermediate inhibitor GABA-AT Inhibitor intermediate->inhibitor inhibitor_node GABA-AT Inhibitor gaba_at GABA-AT Enzyme ssa Succinic Semialdehyde gaba_at->ssa gaba GABA gaba->gaba_at Degradation inhibitor_node->gaba_at Inhibition increase_gaba Increased GABA Levels inhibitor_node->increase_gaba decrease_excitation Decreased Neuronal Excitation increase_gaba->decrease_excitation

Figure 3: Synthesis and Mechanism of a this compound-derived GABA-AT Inhibitor

The synthesis typically involves multiple steps to introduce the necessary functional groups to mimic the structure of GABA and facilitate binding to the active site of the GABA-AT enzyme.

Conclusion

This compound is a commercially important chemical intermediate with well-defined molecular and physical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The spectroscopic data provide a clear fingerprint for its identification and quality control. Its role as a precursor in the synthesis of GABA-AT inhibitors highlights its significance in the field of medicinal chemistry and drug development for neurological disorders. This guide provides researchers and scientists with the foundational knowledge and practical protocols necessary for the effective utilization of this compound in their research and development endeavors.

References

Solubility of 3'-Chloroacetophenone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 99-02-5). Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed qualitative solubility information and a robust experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the chemical formula C₈H₇ClO. It is a substituted acetophenone (B1666503) and serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in different solvent systems is crucial for its application in chemical synthesis, formulation development, and analytical method development. The solubility of a compound dictates its behavior in reaction media, its absorption and bioavailability in pharmaceutical formulations, and the choice of solvents for purification and analysis.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in peer-reviewed journals or chemical databases. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established. This compound is a polar molecule due to the presence of the carbonyl group, but the chlorophenyl group imparts significant nonpolar character. This dual nature influences its solubility in different solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative information on the solubility of this compound in water and common organic solvents.

SolventChemical FormulaTypeQualitative SolubilityCitation
WaterH₂OPolar ProticInsoluble, Low Solubility[1][2]
EthanolC₂H₅OHPolar ProticSoluble[1]
AcetoneC₃H₆OPolar AproticSoluble[1]
ChloroformCHCl₃NonpolarSoluble[1]
Diethyl Ether(C₂H₅)₂ONonpolarMiscible (inferred from p-Chloroacetophenone)[3]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a quantitative measure.

Experimental Protocol for Solubility Determination

Given the absence of precise quantitative data, experimental determination of the solubility of this compound is essential for its effective use. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.[4][5]

Principle of the Shake-Flask Method

The Shake-Flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[6] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[7][8]

Apparatus and Materials
  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Constant temperature orbital shaker or water bath with shaking capabilities

    • Thermostatically controlled centrifuge

    • Volumetric flasks, pipettes, and syringes

    • Glass vials or flasks with screw caps (B75204) (e.g., 20 mL scintillation vials)

    • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

    • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC-UV)

  • Materials:

    • High-purity this compound (>98%)

    • High-purity solvents (e.g., HPLC grade)

    • Deionized water

Step-by-Step Experimental Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[6]

    • Add a known volume of the desired solvent to each vial.

    • Prepare replicate samples (typically n=3) for each solvent and a blank (solvent only) for analytical instrument calibration.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150-300 RPM) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[6] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same temperature as the equilibration.[4]

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[6]

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Measure the analytical response of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.[5]

  • Data Calculation and Reporting:

    • Calculate the solubility as the average concentration from the replicate samples.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

    • Report the mean solubility, standard deviation, and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Define Experimental Conditions (Solvent, Temperature) prep Sample Preparation: Add excess this compound to solvent in vials (n=3) start->prep equilibrate Equilibration: Agitate at constant temperature (24-72h) prep->equilibrate decision Is undissolved solid present? equilibrate->decision separate Phase Separation: Centrifuge and filter the supernatant analysis Concentration Analysis: (e.g., HPLC, UV-Vis) separate->analysis data Data Processing: Calculate concentration using calibration curve analysis->data end End: Report Solubility Data (Mean ± SD) data->end decision->prep No (Add more solute) decision->separate Yes

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is scarce, its qualitative behavior indicates low solubility in water and good solubility in common organic solvents. For applications requiring precise solubility values, experimental determination is necessary. The provided Shake-Flask protocol offers a reliable and standardized method for obtaining the thermodynamic solubility of this compound, which is critical for its successful application in research and development.

References

Spectroscopic Profile of 3'-Chloroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-chloroacetophenone (B45991), a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Structural Elucidation: A Multi-Faceted Approach

The structural characterization of this compound is achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information, leading to an unambiguous identification of the molecule.

cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Structure This compound Structure Elucidation Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve ~10-20 mg in ~0.7 mL CDCl₃ NMR_Tube Transfer to NMR Tube NMR_Sample->NMR_Tube NMR_Spec Acquire ¹H and ¹³C Spectra NMR_Tube->NMR_Spec IR_Sample Place a drop of neat liquid on a salt plate (e.g., NaCl) IR_Film Form a thin film IR_Sample->IR_Film IR_Spec Acquire IR Spectrum IR_Film->IR_Spec MS_Sample Introduce a small amount of sample into the ion source MS_Ionize Ionize using Electron Ionization (EI) MS_Sample->MS_Ionize MS_Spec Analyze fragments by m/z ratio MS_Ionize->MS_Spec

3'-Chloroacetophenone: A Technical Whitepaper on its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloroacetophenone (B45991) (CAS 99-02-5) is an aromatic ketone primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its role as a synthetic building block is well-established, its direct biological effects are predominantly characterized by acute sensory irritation, classifying it as a lachrymatory agent.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in biological systems. It consolidates toxicological data, outlines relevant experimental methodologies, and proposes a molecular mechanism based on its chemical reactivity and the known actions of related compounds. The primary mechanism is hypothesized to be the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key sensor of electrophilic irritants in sensory neurons.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][3] Its chemical structure features a chlorine atom at the meta-position of the phenyl ring relative to the acetyl group. This substitution pattern, along with the electrophilic nature of the carbonyl group, dictates its reactivity both in organic synthesis and in biological systems.[1]

PropertyValueReferences
CAS Number 99-02-5[4]
Molecular Formula C₈H₇ClO[4]
Molecular Weight 154.59 g/mol [5]
Boiling Point 227-229 °C[5]
Density 1.191 g/mL at 25 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents.[1][6]

Core Mechanism of Action: Sensory Irritation

The most prominent biological effect of this compound is acute irritation of the eyes, skin, and respiratory tract.[3][6] This action is characteristic of lachrymatory agents, commonly known as tear gases.[2][7][8]

Proposed Molecular Target: TRPA1 Channel Activation

While direct experimental evidence for this compound is pending, the mechanism of action for many electrophilic irritants and lachrymatory agents is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[9][10] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons (nociceptors) that functions as a sentinel for environmental irritants and painful stimuli.[9][10]

The proposed mechanism involves the following steps:

  • Electrophilic Attack: this compound, being an α,β-unsaturated ketone (a Michael acceptor), is an electrophile. It is hypothesized to covalently bind to nucleophilic cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 channel.

  • Channel Gating: This covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel.

  • Cation Influx: The open channel allows for the rapid influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[10]

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuronal membrane, triggering an action potential.

  • Signal Transduction and Physiological Response: The action potential propagates to the central nervous system, where it is perceived as pain, burning, and itching. Locally, the neuronal activation leads to the release of neuropeptides, causing neurogenic inflammation, vasodilation, and enhanced mucus and tear secretion (lacrimation).[9][10]

TRPA1_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound This compound (Electrophile) TRPA1_closed TRPA1_closed Compound->TRPA1_closed Electrophilic Attack on Cysteine Residues Cations_in Ca²⁺ / Na⁺ Influx Depolarization Membrane Depolarization Cations_in->Depolarization Response Action Potential (Pain, Inflammation, Lacrimation) Depolarization->Response TRPA1_open TRPA1_open TRPA1_open->Cations_in

Alternative Hypothesis: Enzyme Inhibition

An older, less specific hypothesis for the action of lachrymatory agents is the inhibition of sulfhydryl-containing enzymes via alkylation of their cysteine residues.[7][11] This widespread, non-specific enzyme inhibition could disrupt cellular metabolism and contribute to the observed irritation and toxicity. While plausible, the activation of specific nociceptive channels like TRPA1 is now considered the more direct and primary mechanism for the immediate sensory effects.

Toxicological Profile

The toxicological properties of this compound are dominated by its irritant and sensitizing effects. The toxicological properties of the material have not been fully investigated, and specific quantitative data such as LD50 or LC50 values are not available in the reviewed literature.[3] For context, the related compound 2-chloroacetophenone (B165298) (CN gas) has a reported oral LD50 of 52 mg/kg in rats.[12]

EndpointObservationReferences
Eye Irritation Potent lachrymator, causing tearing, pain, burning, and potential corneal injury.[2][3][13]
Skin Irritation Causes irritation, redness, and burning. Prolonged contact may lead to severe irritation or chemical burns.[3][6]
Skin Sensitization May cause allergic contact dermatitis upon re-exposure.[3][14]
Inhalation Causes respiratory tract irritation, coughing, choking, and chest tightness. High concentrations can lead to delayed pulmonary edema.[3][6]
Ingestion Harmful if swallowed; may cause gastrointestinal irritation, nausea, and vomiting.[3]
Carcinogenicity No definitive evidence found.[1][6]
Mutagenicity No information available.[3]

Role in Drug Development and Research

Beyond its toxicological interest, this compound's primary significance in biological systems is as a key starting material for the synthesis of a wide range of biologically active molecules. Its chemical structure allows for modifications at the carbonyl group and the aromatic ring to generate diverse chemical scaffolds.

Notable examples include its use in the synthesis of:

  • GABA-AT Inhibitors: As a precursor for compounds designed to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the neurotransmitter GABA. Such inhibitors are investigated for treating epilepsy and other neurological disorders.[5][15]

  • Antimycobacterial Agents: Used as a building block for novel compounds tested against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[5][16]

Synthetic_Workflow Start This compound (Starting Material) Reaction1 Reaction1 Start->Reaction1 Final Biologically Active Molecule (e.g., GABA-AT Inhibitor) Intermediate Intermediate Reaction1->Intermediate Reaction2 Reaction2 Intermediate->Reaction2 Reaction2->Final

Experimental Protocols

Protocol: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

This protocol is a representative method for assessing the skin irritation potential of a chemical like this compound, aligned with OECD Test Guideline 439.

1. Objective: To determine the skin irritation potential of this compound by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) tissue model.

2. Materials:

  • RhE tissue models (e.g., EpiDerm™, EpiSkin™) in culture inserts.

  • Assay medium provided by the tissue model manufacturer.

  • This compound (test chemical).

  • Negative Control: Phosphate-Buffered Saline (PBS).

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in water.

  • MTT reagent (1 mg/mL in assay medium).

  • Isopropanol (B130326) or acid-isopropanol.

  • Multi-well plates (6-well and 96-well).

  • Sterile forceps and pipettes.

3. Procedure:

  • Pre-incubation: Upon receipt, place RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing:

    • Remove tissues from the incubator. Blot any moisture from the surface.

    • Topically apply 25 µL of this compound directly onto the surface of the epidermis (in triplicate).

    • Similarly, apply the negative control (PBS) and positive control (SDS) to separate tissues.

  • Exposure: Place the treated tissues in the incubator for 60 minutes at 37°C, 5% CO₂.

  • Washing: After exposure, thoroughly wash the tissue surface with PBS to remove the test chemical. This typically involves multiple rinses and gentle swirling.

  • Post-incubation: Transfer the washed tissue inserts to new 6-well plates with fresh, pre-warmed medium and incubate for 42 hours.

  • MTT Assay (Viability Assessment):

    • After the 42-hour post-incubation, transfer tissues to a 24-well plate containing 300 µL of MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Remove tissues, gently wash with PBS, and place them in a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan.

    • Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

  • Data Analysis:

    • Transfer 200 µL of the formazan-isopropanol solution from each well to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a plate reader.

    • Calculate the percentage of viability for each tissue relative to the negative control:

      • % Viability = (OD_test_chemical / OD_negative_control) x 100

    • Classification:

      • If mean % viability ≤ 50%, the chemical is classified as an irritant (Category 2).

      • If mean % viability > 50%, the chemical is classified as a non-irritant.

Protocol: Representative Synthesis of a Chalcone (B49325) Derivative

This protocol illustrates the use of this compound in a Claisen-Schmidt condensation reaction, a common method for forming chalcones, which are scaffolds for many biologically active compounds.

1. Objective: To synthesize 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (B1622145) from this compound and benzaldehyde (B42025).

2. Materials:

  • This compound.

  • Benzaldehyde.

  • Ethanol.

  • Sodium hydroxide (B78521) (NaOH).

  • Hydrochloric acid (HCl), dilute.

  • Round-bottom flask, magnetic stirrer, and stir bar.

  • Ice bath.

  • Buchner funnel and filter paper.

3. Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture. Maintain the temperature below 25°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The solid product (chalcone) will precipitate out of the solution.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acid and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The mechanism of action of this compound in biological systems is primarily defined by its role as a sensory irritant. The most scientifically plausible molecular mechanism for this effect is the electrophilic activation of the TRPA1 ion channel in nociceptive neurons, leading to irritation, pain, and lacrimation. While direct experimental validation is lacking, this hypothesis is strongly supported by evidence from structurally related lachrymatory agents. Beyond its direct toxicological effects, this compound is a compound of significant interest to medicinal chemists and drug development professionals as a versatile precursor for the synthesis of a wide array of novel, biologically active molecules. Further research is warranted to definitively confirm its molecular targets and to obtain quantitative toxicological data.

References

A Comprehensive Technical Review of 3'-Chloroacetophenone: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloroacetophenone (B45991) is an organic halogenated compound, specifically a derivative of acetophenone, that presents as a colorless to pale yellow solid or liquid at room temperature.[] Its chemical structure, featuring a chloro-substituted phenyl ring attached to a keto group, makes it a versatile intermediate in organic synthesis. This technical guide provides an in-depth review of the research on this compound, focusing on its synthesis, chemical and physical properties, spectroscopic data, and its significant role as a precursor in the development of pharmaceutical agents.

Chemical and Physical Properties

This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[] It is a stable compound under normal storage conditions, though it should be kept in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[][2]

PropertyValueReference
Molecular Formula C₈H₇ClO[3]
Molecular Weight 154.59 g/mol [3]
Boiling Point 227-229 °C[4]
Density 1.191 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.550[4]
Appearance Clear, colorless to pale yellow liquid/solid[][5]
Flash Point 105 °C (closed cup)[4]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, each with its own advantages and limitations.

Friedel-Crafts Acylation of Chlorobenzene (B131634)

A common and traditional method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride. The acetyl group is directed to the meta position due to the chloro substituent.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of chlorobenzene, which serves as both the reactant and the solvent.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic and should be controlled to prevent overheating.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound.

G Workflow for Friedel-Crafts Acylation reagents Chlorobenzene + Acetyl Chloride + AlCl₃ reaction Reaction in Flask (0°C to RT) reagents->reaction workup Quench with Ice/HCl reaction->workup extraction Separate Organic Layer & Wash workup->extraction purification Dry, Evaporate & Vacuum Distill extraction->purification product This compound purification->product G Synthesis from 3-Chlorophenylboronic Acid reagents 3-Chlorophenylboronic Acid + Acetonitrile + NiBr₂·diglyme + 1,10-phen + NaHCO₃ reaction Autoclave at 100°C for 5h reagents->reaction extraction Extract with Dichloromethane reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product G Carbamazepine (B1668303) Mechanism of Action carbamazepine Carbamazepine na_channel Voltage-Gated Sodium Channel carbamazepine->na_channel binds to inactivated_state Stabilizes Inactivated State na_channel->inactivated_state promotes reduced_firing Reduced Neuronal Firing inactivated_state->reduced_firing seizure_control Seizure Control reduced_firing->seizure_control G GABA-AT Inhibitor Mechanism gaba_at_inhibitor GABA-AT Inhibitor gaba_at GABA Aminotransferase (GABA-AT) gaba_at_inhibitor->gaba_at inhibits gaba_degradation GABA Degradation gaba_at->gaba_degradation increased_gaba Increased Synaptic GABA gaba_at->increased_gaba leads to gaba GABA gaba->gaba_at substrate for enhanced_inhibition Enhanced Inhibitory Neurotransmission increased_gaba->enhanced_inhibition

References

Toxicological Profile and Safety Data for 3'-Chloroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3'-Chloroacetophenone have not been fully investigated. This document summarizes available data and highlights significant data gaps. Information on the related isomer, 2-Chloroacetophenone, is provided for comparative purposes only and should not be directly attributed to this compound.

Chemical and Physical Properties

This compound (CAS No. 99-02-5), also known as 1-(3-chlorophenyl)ethanone or m-chloroacetophenone, is an aromatic ketone.[1][2] It is a clear, colorless to light yellow liquid with a boiling point of 227-229 °C and a density of approximately 1.191 g/mL at 25 °C.[3] It is sparingly soluble in water but soluble in common organic solvents.[4]

Toxicological Summary

Acute Toxicity

Quantitative acute toxicity data for this compound is largely unavailable. Safety Data Sheets consistently state that the toxicological properties have not been fully investigated.[4] The Globally Harmonized System (GHS) classification provided by companies to the European Chemicals Agency (ECHA) indicates it is harmful if swallowed.[1]

Table 1: Acute Toxicity Data for this compound (CAS: 99-02-5)

Exposure RouteSpeciesValue (LD50/LC50)ClassificationReference
OralData Not AvailableNo data availableHarmful if swallowed (H302)[1]
DermalData Not AvailableNo data availableNo data available
InhalationData Not AvailableNo data availableNo data available

For comparative context, Table 2 presents acute toxicity data for the closely related isomer, 2-Chloroacetophenone (CAS: 532-27-4) , a well-known riot control agent (CN gas). This data should not be used to represent this compound.

Table 2: Acute Toxicity Data for 2-Chloroacetophenone (CAS: 532-27-4) (For Comparative Purposes Only)

Exposure RouteSpeciesValue (LD50)Reference
OralRat52 mg/kg[5]
DermalRabbit300 mg/kg[6]
IntraperitonealRat36 mg/kg[6]
IntraperitonealGuinea pig17 mg/kg[6]
IntravenousRabbit30 mg/kg[6]
IntravenousRat41 mg/kg[6]
Irritation and Sensitization

This compound is a known irritant.[4]

  • Eye Irritation: Causes serious eye irritation and is a lachrymator, potentially causing burns and reversible inflammation.[1][4]

  • Skin Irritation: Causes skin irritation, which can be severe, especially if the skin is moist.[1][4]

  • Respiratory Irritation: Causes respiratory tract irritation. Inhalation may lead to coughing, nausea, and potentially delayed pulmonary edema.[4]

  • Sensitization: May cause an allergic skin reaction (sensitization), which becomes evident upon re-exposure. Prolonged or repeated skin contact may cause allergic dermatitis.[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
  • Genotoxicity: No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assay) for this compound were identified in the public domain. A structurally related compound, 2-bromo-3'-chloropropiophenone (B15139), tested positive for mutagenicity and clastogenicity in vitro, suggesting that toxicity may be mediated by the generation of reactive metabolites.[7]

  • Carcinogenicity: The compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4]

  • Reproductive and Developmental Toxicity: No information is available regarding the potential reproductive or developmental effects of this compound.[3]

Metabolism and Toxicokinetics

Specific data on the metabolic pathways and toxicokinetics of this compound in mammals are not available. However, research on a soil bacterium (Arthrobacter sp.) that metabolizes acetophenone (B1666503) and chlorinated acetophenones provides a potential model for its biotransformation. The study suggests a Baeyer-Villiger monooxygenase-mediated reaction, where an oxygen atom is inserted between the carbonyl carbon and the phenyl ring to form a phenyl acetate (B1210297) intermediate. This ester is then hydrolyzed to yield phenol (B47542) and acetate.[8][9]

G Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B 3-Chlorophenyl acetate (Ester Intermediate) A->B Baeyer-Villiger Monooxygenase (NADPH, O2) C 3-Chlorophenol B->C Esterase (Hydrolysis) D Acetate B->D Esterase (Hydrolysis) E Conjugation Products (e.g., Glucuronides, Sulfates) C->E Conjugation Enzymes F Excretion E->F

Caption: Hypothetical metabolic pathway based on microbial data.

Experimental Protocols

While specific study results for this compound are lacking, the following standard OECD guidelines would be employed to assess its toxicological profile.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method aims to determine substances' acute oral toxicity without using mortality as the primary endpoint.

  • Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) to estimate the dose that will produce evident toxicity but not mortality.

  • Main Study: Based on the sighting study, groups of at least five animals (usually female rats) are dosed at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg.

  • Administration: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for at least 14 days.

  • Endpoint: The study allows for classification of the substance into GHS toxicity categories based on the observation of evident toxicity at a specific dose level. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Animal Model: The albino rabbit is the recommended species.

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of shaved skin (approx. 6 cm²). An untreated skin area serves as a control.

  • Exposure: The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale). The scores are used to calculate a Primary Irritation Index to classify the substance's irritancy potential.

Genotoxicity: Bacterial Reverse Mutation Test (OECD Guideline 471 - Ames Test)

This in vitro assay is used to detect gene mutations induced by the test substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and/or a tryptophan-requiring strain of Escherichia coli are used.

  • Methodology: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver homogenate that simulates mammalian metabolism). Two methods are common:

    • Plate Incorporation: The test substance, bacteria, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.

    • Pre-incubation: The components are incubated together in liquid suspension before being mixed with top agar and plated.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) compared to the negative control.

Safety Assessment Workflow

The evaluation of a chemical like this compound follows a structured workflow, beginning with existing data and progressing to more complex biological assays as needed.

G Standard Toxicological Assessment Workflow A Step 1: In Silico & QSAR Analysis (Predictive Toxicology) B Step 2: Physicochemical Characterization A->B C Step 3: In Vitro Genotoxicity (Ames, Chromosome Aberration) B->C D Step 4: Acute Toxicity Studies (Oral, Dermal, Inhalation) C->D If Genotoxic E Step 5: Skin/Eye Irritation & Sensitization C->E F Step 6: Repeated Dose Toxicity (28-day or 90-day studies) D->F E->F G Step 7: Reproductive & Developmental Toxicity F->G If warranted by use pattern or findings in F H Step 8: Carcinogenicity Bioassay F->H If warranted by genotoxicity or findings in F I Step 9: Full Risk Assessment F->I If G & H not required G->I H->I

Caption: A typical workflow for assessing chemical toxicity.

Conclusion and Data Gaps

This compound is an irritant chemical that is harmful if ingested. However, a comprehensive toxicological profile is currently unavailable in the public literature. There is a significant lack of quantitative data for acute toxicity, and no studies on repeated dose toxicity, carcinogenicity, or reproductive/developmental toxicity have been identified for this specific isomer. The primary data gaps are:

  • Acute Toxicity: No LD50 or LC50 values are available.

  • Sub-chronic/Chronic Toxicity: No NOAEL or LOAEL values from repeated dose studies.

  • Genotoxicity: No published Ames or other mutagenicity/clastogenicity assay results.

  • Reproductive/Developmental Toxicity: No data available.

  • Toxicokinetics: No data on absorption, distribution, metabolism, and excretion in mammalian systems.

For drug development professionals, these data gaps indicate that this compound should be handled with significant caution. Any consideration for its use as an intermediate would require a comprehensive toxicological assessment, following standard guidelines, to establish a complete safety profile. The toxicological data for the 2'-isomer suggests a potential for high toxicity, reinforcing the need for a precautionary approach.

References

An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Group in 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 3'-chloroacetophenone (B45991), a versatile building block in organic synthesis. The document elucidates the electronic and steric factors influencing its electrophilicity and susceptibility to nucleophilic attack. Key reactions, including nucleophilic additions, condensations, and reductions, are discussed in detail. Quantitative data, detailed experimental protocols, and mechanistic visualizations are presented to offer a thorough understanding of the chemical behavior of this important intermediate.

Introduction

This compound, a halogenated aromatic ketone, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical utility is largely dictated by the reactivity of its two primary functional groups: the carbonyl group and the chloro-substituted aromatic ring. This guide focuses specifically on the reactivity profile of the carbonyl group, providing a detailed examination of its electrophilic nature and its behavior in a variety of chemical transformations.

The presence of the electron-withdrawing chloro substituent in the meta position significantly influences the electronic environment of the carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). This guide will explore this influence through quantitative data and a review of key reactions.

Electronic and Spectroscopic Properties

The reactivity of the carbonyl group in this compound is fundamentally governed by the electronic effects of its substituents. The chloro group at the meta position exerts an electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.

Hammett Substituent Constant

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing nature. For the chloro group in the meta position, the Hammett constant (σ_meta) is +0.373 .[2] This positive value indicates a significant electron-withdrawing effect, which in turn increases the reactivity of the carbonyl group towards nucleophiles.

A study on the reaction of substituted acetophenones with Et3ZnLi found a Hammett reaction constant (ρ) of 2.78.[3] The large positive ρ value indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing substituents, such as the 3'-chloro group.

Spectroscopic Data

Spectroscopic data provides valuable insights into the electronic environment of the carbonyl group.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCarbonyl Group SignatureChemical Shift / WavenumberReference
¹³C NMRCarbonyl Carbon (C=O)~196.0 - 197.2 ppm[4]
FT-IRCarbonyl Stretch (C=O)~1615 - 1691 cm⁻¹ (in derivatives)[5][6]

Note: The exact IR stretching frequency for this compound is not explicitly reported in the searched literature, the provided range is based on data for similar chloro-substituted acetophenone derivatives.

Reactivity towards Nucleophiles

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime target for a wide range of nucleophiles. This section details its reactivity in several key classes of reactions.

Grignard Reaction

Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols after acidic workup. The reaction proceeds via nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbonyl carbon.

Grignard_Reaction reagents This compound + PhMgBr intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup H₃O⁺ Workup intermediate->workup product 1-(3-Chlorophenyl)-1-phenylethanol workup->product

Caption: Grignard reaction of this compound.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. This compound reacts with phosphorus ylides, such as methylenetriphenylphosphorane, to yield the corresponding alkene.[7]

Wittig_Reaction reactants This compound + Ph₃P=CH₂ oxaphosphetane Oxaphosphetane Intermediate reactants->oxaphosphetane [2+2] Cycloaddition products 1-(3-Chlorophenyl)ethene + Ph₃P=O oxaphosphetane->products Decomposition

Caption: Wittig reaction of this compound.

Reduction

The carbonyl group of this compound can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.

Reduction_Reaction ketone This compound alkoxide Alkoxide Intermediate ketone:e->alkoxide:w Hydride Attack hydride NaBH₄ workup H₂O or H₃O⁺ Workup alkoxide->workup alcohol 1-(3-Chlorophenyl)ethanol (B1582347) workup->alcohol

Caption: Reduction of this compound.

Claisen-Schmidt Condensation

This compound can participate in base-catalyzed Claisen-Schmidt condensations with aromatic aldehydes that lack α-hydrogens, such as benzaldehyde (B42025), to form α,β-unsaturated ketones (chalcones).

Claisen_Schmidt_Condensation start This compound + Benzaldehyde enolate_formation Enolate Formation (Base) start->enolate_formation aldol_addition Aldol Addition enolate_formation->aldol_addition dehydration Dehydration aldol_addition->dehydration product (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone) dehydration->product

Caption: Claisen-Schmidt Condensation Pathway.

Electrophilic Aromatic Substitution

While the primary focus is the carbonyl group, it's important to note that the existing substituents on the aromatic ring direct further electrophilic substitution. The acetyl group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. In the case of nitration, the incoming nitro group is directed to the position meta to the acetyl group and ortho to the chloro group.

Experimental Protocols

The following are detailed methodologies for key reactions involving the carbonyl group of this compound.

Reduction of this compound with Sodium Borohydride

Objective: To synthesize 1-(3-chlorophenyl)ethanol via the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize 1-(3-chlorophenyl)-1-phenylethanol.

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Add deionized water and separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Wittig Reaction with Methylenetriphenylphosphorane

Objective: To synthesize 1-(3-chlorophenyl)ethene.

Materials:

Procedure:

  • Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding deionized water.

  • Extract the product with pentane or hexane (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to remove triphenylphosphine (B44618) oxide.

Claisen-Schmidt Condensation with Benzaldehyde

Objective: To synthesize (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one.

Materials:

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • To the stirred solution, add the sodium hydroxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone. A yield of 72% has been reported for this reaction.[8]

Nitration of this compound

Objective: To synthesize 3-chloro-5-nitroacetophenone.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature between 0 and 5 °C.[9]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-chloro-5-nitroacetophenone.

Conclusion

The carbonyl group in this compound exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the meta-positioned chloro substituent. This property, quantified by its Hammett constant, makes it a valuable and predictable building block in a wide array of organic transformations, including Grignard reactions, Wittig olefination, reductions, and Claisen-Schmidt condensations. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. A thorough understanding of its reactivity profile is essential for the rational design and successful execution of synthetic routes towards complex molecular targets.

References

Electrophilic Substitution Reactions on 3'-Chloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on 3'-chloroacetophenone (B45991). It delves into the theoretical basis for the regioselectivity of these reactions, governed by the competing directing effects of the deactivating acetyl and chloro substituents. While the high deactivation of the aromatic ring poses challenges for electrophilic substitution, this document consolidates available experimental data and provides detailed protocols for relevant reactions. Particular attention is given to the analysis of substituent effects, predicting the likely outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide serves as a critical resource for chemists engaged in the synthesis and modification of molecules incorporating the this compound scaffold, a valuable intermediate in the pharmaceutical and fine chemical industries.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its aromatic ring is substituted with two groups: a chloro group at the 3-position and an acetyl group at the 1-position. Both substituents are electron-withdrawing and thus deactivate the benzene (B151609) ring towards electrophilic aromatic substitution.[2] Understanding the directing effects of these substituents is crucial for predicting the regiochemical outcome of further synthetic transformations.

The acetyl group is a strong deactivating group and a meta-director, primarily due to its strong electron-withdrawing resonance and inductive effects.[2] The chlorine atom is also deactivating due to its inductive effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.[3] The interplay of these opposing effects on this compound makes predicting the site of electrophilic attack complex.

This guide will explore the theoretical and practical aspects of electrophilic substitution reactions on this disubstituted benzene derivative.

Directing Effects of Substituents on this compound

The regioselectivity of electrophilic substitution on this compound is determined by the combined influence of the chloro and acetyl groups. The acetyl group strongly deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 3 and 5). Since the chloro group is at position 3, the acetyl group directs towards positions 1 (already occupied) and 5. The chloro group, while deactivating, directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).

Therefore, the possible substitution positions are:

  • Position 2: Ortho to the chloro group and ortho to the acetyl group.

  • Position 4: Para to the chloro group and ortho to the acetyl group.

  • Position 5: Meta to the acetyl group and ortho to the chloro group.

  • Position 6: Ortho to the chloro group and meta to the acetyl group.

The strong meta-directing effect of the acetyl group is generally dominant. However, the ortho-, para-directing influence of the chloro group can still play a role, especially under forcing conditions. The overall deactivation of the ring means that electrophilic substitution reactions are generally sluggish and may require harsh conditions.

Diagram 1: Competing directing effects on this compound.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of this compound can occur either on the aromatic ring or at the α-position of the acetyl group. The reaction conditions determine the outcome.

Aromatic Bromination: Studies on the bromination of m-chloroacetophenone with molecular bromine in methanol (B129727) containing hydrochloric acid indicate that ring bromination is "remarkably poor".[4] This suggests that the deactivating effects of the substituents make electrophilic substitution on the ring highly unfavorable under these conditions.

α-Halogenation: In contrast, halogenation at the α-carbon of the acetyl group is a known reaction.

  • α-Bromination: A patent describes the α-bromination of this compound using N-bromosuccinimide (NBS) in acetic acid with benzoyl peroxide as a radical initiator.

  • α-Chlorination: Another patent details the α-chlorination using N-chlorosuccinimide (NCS) under similar conditions.[5]

Table 1: α-Halogenation of this compound

ReactionReagentsSolventInitiatorYieldReference
α-BrominationN-Bromosuccinimide (NBS)Acetic AcidBenzoyl Peroxide86.6%
α-ChlorinationN-Chlorosuccinimide (NCS)Acetic AcidBenzoyl Peroxide87.0%[5]
Nitration

Specific experimental data on the nitration of this compound is scarce in the reviewed literature. However, based on the directing effects, the nitro group is expected to substitute at the 5-position (meta to the acetyl group and ortho to the chloro group). The reaction would likely require strong nitrating conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) due to the deactivated nature of the ring.

Sulfonation

Direct sulfonation of this compound is anticipated to be challenging. The use of fuming sulfuric acid (oleum) would likely be necessary.[6] The sulfonic acid group would be expected to add primarily at the 5-position.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings.[1][7] The presence of the acetyl group on this compound makes it a poor substrate for these reactions. The Lewis acid catalyst required for the reaction would likely complex with the carbonyl oxygen, further deactivating the ring.[8]

Experimental Protocols

α-Bromination of this compound[5]

Materials:

  • This compound (100 g, 0.65 mol)

  • N-Bromosuccinimide (NBS) (134 g, 0.75 mol)

  • Acetic Acid (230 mL)

  • Benzoyl Peroxide (1.5 g total)

Procedure:

  • To a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add acetic acid, this compound, NBS, and 1 g of benzoyl peroxide.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Add an additional 0.5 g of benzoyl peroxide and continue to reflux for another 3 hours.

  • Remove the majority of the acetic acid by steam distillation.

  • Pour the reaction mixture into a large volume of water and stir to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain 2-bromo-3'-chloroacetophenone.

    • Yield: 132.2 g (86.6%)

    • Appearance: White, needle-shaped crystals

    • Melting Point: 83-86 °C

α-Chlorination of this compound[6]

Materials:

  • This compound (100 g, 0.65 mol)

  • N-Chlorosuccinimide (NCS) (120 g, 0.90 mol)

  • Acetic Acid (300 mL)

  • Benzoyl Peroxide (3 g total)

Procedure:

  • In a 1000 mL three-necked flask fitted with a reflux condenser, thermometer, and stirrer, combine acetic acid, this compound, NCS, and 2 g of benzoyl peroxide.

  • Heat the mixture to reflux for 3 hours.

  • Add an additional 1.0 g of benzoyl peroxide and continue refluxing for another 3 hours.

  • Remove most of the acetic acid via steam distillation.

  • Pour the reaction mixture into a large amount of water and stir to obtain the crude product.

  • Recrystallize the product from chlorobenzene, filter, wash, and dry to yield 2,3'-dichloroacetophenone.

    • Yield: 106.4 g (87.0%)

    • Appearance: White, needle-shaped crystals

    • Melting Point: 35-37 °C

Logical Workflow for Predicting Electrophilic Substitution

The following diagram illustrates the logical process for determining the likely outcome of an electrophilic substitution reaction on this compound.

EAS_Workflow Start Start: Electrophilic Substitution on this compound Analyze Analyze Substituent Effects Start->Analyze Acetyl Acetyl Group: - Strong Deactivator - Meta-Director Analyze->Acetyl Chloro Chloro Group: - Deactivator - Ortho, Para-Director Analyze->Chloro Reactivity Assess Overall Ring Reactivity Acetyl->Reactivity Chloro->Reactivity Deactivated Highly Deactivated Ring Reactivity->Deactivated Predict Predict Major Product(s) (Regioselectivity) Deactivated->Predict Conditions Consider Reaction Conditions Deactivated->Conditions Positions Possible Substitution Sites: - Position 5 (favored) - Positions 2, 4, 6 (minor) Predict->Positions Harsh Harsh conditions likely required Conditions->Harsh FC_Limit Friedel-Crafts reactions are unlikely to proceed Conditions->FC_Limit

Diagram 2: Workflow for predicting electrophilic substitution outcomes.

Conclusion

The electrophilic substitution on this compound is a challenging transformation due to the presence of two deactivating groups on the aromatic ring. The strong meta-directing acetyl group and the ortho-, para-directing chloro group create a complex regiochemical landscape. Theoretical considerations suggest that substitution, when it occurs, will preferentially take place at the 5-position. However, the overall low reactivity of the substrate means that such reactions are often sluggish and may require harsh conditions, leading to poor yields and potential side reactions. In contrast, halogenation at the α-position of the acetyl group is a more facile and high-yielding reaction under radical conditions. This guide provides researchers with the foundational knowledge and specific protocols necessary for navigating the synthetic chemistry of this compound. Further research is warranted to explore and quantify the outcomes of electrophilic aromatic substitution reactions on this important building block under a variety of conditions.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 3'-Chloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3'-chloroacetophenone (B45991), a versatile starting material for the generation of compounds with potential therapeutic applications. The synthesized derivatives, including chalcones, pyrazoles, and triazoles, have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

This compound is a readily available aromatic ketone that serves as a valuable building block in medicinal chemistry. Its chemical structure allows for a variety of chemical transformations to produce a diverse range of derivatives. This document focuses on the synthesis of chalcones, pyrazoles, and triazoles, and provides an overview of their biological activities.

Synthetic Pathways Overview

The general synthetic strategy involves a multi-step process starting from this compound. The initial step is typically a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. These chalcones can then be further reacted to yield various heterocyclic compounds, such as pyrazoles. Alternatively, this compound can be chemically modified to introduce functionalities that allow for the synthesis of other heterocyclic systems like triazoles.

Synthesis_Overview This compound This compound Chalcone Derivatives Chalcone Derivatives This compound->Chalcone Derivatives Claisen-Schmidt Condensation Triazole Derivatives Triazole Derivatives This compound->Triazole Derivatives Multi-step Synthesis Pyrazole (B372694) Derivatives Pyrazole Derivatives Chalcone Derivatives->Pyrazole Derivatives Cyclization with Hydrazine (B178648) Biological Activity Biological Activity Chalcone Derivatives->Biological Activity Pyrazole Derivatives->Biological Activity Triazole Derivatives->Biological Activity

Caption: General synthetic routes from this compound.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base.

General Experimental Protocol: Claisen-Schmidt Condensation
  • In a round-bottomed flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol (B145695).

  • To this stirred solution, add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Table 1: Synthesis of Chalcone Derivatives from this compound
Aldehyde ReactantBaseReaction Time (h)Yield (%)Melting Point (°C)Reference
BenzaldehydeNaOH2492-
4-HydroxybenzaldehydeNaOH---[1]
4-ChlorobenzaldehydeNaOH---[1]
4-MethoxybenzaldehydeNaOH---[1]

Note: "-" indicates data not specified in the cited sources.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized by the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of a catalyst.

General Experimental Protocol: Pyrazole Synthesis from Chalcones
  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for the specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice to precipitate the pyrazole.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives from this compound-derived Chalcones
Chalcone PrecursorReagentSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
(E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-oneHydrazine hydrateEthanol9-10--[2]
Chalcone from 4-hydroxybenzaldehydeHydrazine hydrateAcetic acid10-12--[3]
Chalcone from 4-chlorobenzaldehydeHydrazine hydrateEthanol---[2]

Note: "-" indicates data not specified in the cited sources.

Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives can be achieved through a "click chemistry" approach involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the initial synthesis of an azide (B81097) or alkyne derivative of this compound.

General Experimental Workflow: Triazole Synthesis

Triazole_Synthesis_Workflow cluster_0 Route A cluster_1 Route B This compound This compound Azide Derivative Azide Derivative This compound->Azide Derivative Functional Group Interconversion Triazole Triazole Azide Derivative->Triazole CuAAC with Alkyne Alkyne Alkyne Alkyne->Triazole 3'-Chloroacetophenone_B This compound Alkyne Derivative Alkyne Derivative 3'-Chloroacetophenone_B->Alkyne Derivative Functional Group Interconversion Triazole_B Triazole Alkyne Derivative->Triazole_B CuAAC with Azide Azide Azide Azide->Triazole_B Apoptosis_Pathway Chalcone Derivative Chalcone Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) Chalcone Derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bcl2_Family ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) Mitochondrial_Dysfunction->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_Activation Caspase-9 Activation Cytochrome_c->Caspase_Activation Executioner_Caspases Caspase-3 Activation Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Antimicrobial_Mechanism Pyrazole Derivative Pyrazole Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrazole Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

References

3'-Chloroacetophenone: A Key Intermediate in the Synthesis of Bupropion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

3'-Chloroacetophenone (B45991) is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This document provides a detailed overview of its role in the synthesis of the antidepressant drug Bupropion. A comprehensive, multi-step synthetic pathway starting from this compound is outlined, complete with detailed experimental protocols for each key transformation. Quantitative data, where available, is summarized in structured tables to facilitate comparison and reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic process.

Introduction

This compound (CAS No: 99-02-5) is an aromatic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive acetyl group and a chlorinated phenyl ring, allows for a range of chemical modifications, making it a valuable starting material for complex organic syntheses. One of the most notable applications of this compound is as a precursor in the multi-step synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid. This document details the synthetic route from this compound to Bupropion, providing researchers with the necessary protocols and data for its practical implementation.

Physicochemical Properties of this compound

PropertyValue
CAS Number 99-02-5
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 227-229 °C
Density 1.191 g/mL at 25 °C

Synthetic Pathway Overview: From this compound to Bupropion

The synthesis of Bupropion from this compound can be achieved through a three-step process. The overall workflow involves the formation of a Mannich base, followed by the synthesis of the key intermediate 3'-chloropropiophenone (B116997), and finally, the formation of Bupropion through α-bromination and nucleophilic substitution.

Bupropion_Synthesis_Workflow start This compound mannich Mannich Reaction start->mannich intermediate1 3'-Chloro-β-dimethylaminopropiophenone (Mannich Base) mannich->intermediate1 elimination Elimination & Reduction intermediate1->elimination intermediate2 3'-Chloropropiophenone elimination->intermediate2 bromination α-Bromination intermediate2->bromination intermediate3 2-Bromo-3'-chloropropiophenone bromination->intermediate3 substitution Nucleophilic Substitution intermediate3->substitution end Bupropion substitution->end

Caption: Overall workflow for the synthesis of Bupropion.

Experimental Protocols

Step 1: Synthesis of 3'-Chloro-β-dimethylaminopropiophenone hydrochloride (Mannich Base)

This procedure describes the Mannich reaction of this compound with paraformaldehyde and dimethylamine (B145610) hydrochloride to yield the corresponding Mannich base.

Reaction Scheme:

Mannich_Reaction reactant1 This compound plus1 + arrow Ethanol (B145695), HCl (cat.) Reflux reactant1->arrow reactant2 Paraformaldehyde plus1->arrow plus2 + reactant2->arrow reactant3 Dimethylamine HCl plus2->arrow reactant3->arrow product 3'-Chloro-β-dimethylaminopropiophenone HCl arrow->product

Caption: Mannich reaction of this compound.

Materials:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • 95% Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (B3395972)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine this compound (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

  • Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).

  • Reflux the mixture for 3 hours.[1]

  • After cooling to room temperature, add 150 mL of acetone and store the mixture in a refrigerator overnight to facilitate crystallization.

  • Filter the resulting crystals and recrystallize from a mixture of 95% ethanol and acetone to obtain pure 3'-chloro-β-dimethylaminopropiophenone hydrochloride.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
This compound1.087-98>95
Paraformaldehyde1.25
Dimethylamine HCl1.0
Step 2: Synthesis of 3'-Chloropropiophenone

This step involves the conversion of the Mannich base to 3'-chloropropiophenone. This can be achieved by elimination of the dimethylamino group to form an α,β-unsaturated ketone, followed by reduction. A more direct and higher-yielding method for obtaining 3'-chloropropiophenone is via the Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride, which is presented here as a robust alternative for producing the key intermediate.

Reaction Scheme (Friedel-Crafts Acylation):

Friedel_Crafts_Acylation reactant1 Chlorobenzene plus + arrow AlCl₃ reactant1->arrow reactant2 Propionyl Chloride plus->arrow product 3'-Chloropropiophenone arrow->product

Caption: Friedel-Crafts acylation for 3'-chloropropiophenone.

Materials:

Procedure:

  • In a reaction vessel, charge ethylene dichloride (EDC) and anhydrous aluminum chloride (224 g).

  • Cool the mixture to below 20°C and add propiophenone (150 g) over 30 minutes.

  • Purge chlorine gas (63 g) through the mixture over 3 hours, maintaining the temperature between 13-18°C.

  • After the reaction is complete, perform a low-temperature hydrolysis with hydrochloric acid.

  • Wash the organic layer with water, separate the layers, and remove the solvent by distillation under reduced pressure.

  • The crude product is then purified by rectification to yield 3'-chloropropiophenone.

Quantitative Data:

ReactantAmountYield (%)Purity (%)
Propiophenone150 g88-9099.7-99.9
Aluminum Chloride224 g
Chlorine Gas63 g
Step 3: Synthesis of Bupropion Hydrochloride

This final step involves the α-bromination of 3'-chloropropiophenone followed by a nucleophilic substitution with tert-butylamine (B42293) to form Bupropion, which is then converted to its hydrochloride salt.

Reaction Scheme:

Bupropion_Formation reactant1 3'-Chloropropiophenone arrow1 1. Br₂, CH₂Cl₂ reactant1->arrow1 intermediate 2-Bromo-3'-chloropropiophenone arrow1->intermediate arrow2 2. t-Butylamine intermediate->arrow2 product_base Bupropion (free base) arrow2->product_base arrow3 3. HCl product_base->arrow3 product_salt Bupropion HCl arrow3->product_salt

Caption: Final steps in the synthesis of Bupropion HCl.

Materials:

  • 3'-Chloropropiophenone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • tert-Butylamine

  • N-Methylpyrrolidinone (NMP)

  • Toluene (B28343)

  • Isopropyl alcohol-hydrochloric acid (IPA-HCl)

Procedure:

  • α-Bromination: Dissolve 3'-chloropropiophenone in dichloromethane. Add bromine dropwise at a controlled temperature. After the reaction is complete, remove the solvent to obtain 2-bromo-3'-chloropropiophenone.

  • Nucleophilic Substitution: To the crude 2-bromo-3'-chloropropiophenone, add a solution of tert-butylamine in a mixture of N-methylpyrrolidinone and toluene (1:5 v/v).[2]

  • Heat the reaction mixture to 55-60°C and stir until the reaction is complete (monitored by TLC or GC).

  • After completion, perform an aqueous workup to isolate the Bupropion free base.

  • Salt Formation: Dissolve the Bupropion free base in a suitable solvent and treat with a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) to precipitate Bupropion hydrochloride.[2]

  • Filter and dry the product to obtain pure Bupropion hydrochloride.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
3'-Chloropropiophenone1.074-75 (overall)>99 (by GC)
Bromine1.1
tert-ButylamineExcess

Conclusion

This compound is a readily available and versatile starting material for the synthesis of the important pharmaceutical, Bupropion. The detailed protocols provided in this document outline a clear and efficient synthetic pathway. The use of structured data tables and visual diagrams aids in the understanding and implementation of these procedures in a research and development setting. The described methods offer good yields and high purity of the final product, making this a viable route for the laboratory-scale synthesis of Bupropion. For larger-scale industrial production, further optimization and safety assessments are recommended.

References

Application Notes and Protocols: Synthesis of 3'-Chloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloroacetophenone (B45991) is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring a chlorine atom meta to the acetyl group, provides a unique pattern of reactivity for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of 3-chlorotoluene (B144806) with acetyl chloride.

The Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. A key advantage of this method over Friedel-Crafts alkylation is that the resulting ketone product is deactivated, which prevents polysubstitution.[1] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.

Regioselectivity in the Acylation of 3-Chlorotoluene

The acylation of a monosubstituted benzene (B151609) ring like chlorobenzene (B131634) typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.[2][3] However, the synthesis of this compound requires a different starting material to achieve the desired meta substitution pattern. The use of 3-chlorotoluene as the aromatic substrate directs the incoming acetyl group. Both the chloro and methyl groups are ortho, para-directing. The primary products of the acylation of 3-chlorotoluene are 3-chloro-4-methylacetophenone and 3-chloro-6-methylacetophenone. While a direct, high-yield Friedel-Crafts acylation to this compound is not the standard literature method, this application note outlines a general procedure that can be adapted for this synthesis, with the understanding that isomer separation will be a critical step. An alternative reported synthesis route involves the Sandmeyer reaction of 3-aminoacetophenone.[4]

Data Presentation

The following table summarizes the general reaction parameters for a Friedel-Crafts acylation reaction adaptable for the synthesis of this compound. Specific yields for the acylation of 3-chlorotoluene to this compound are not widely reported and would need to be determined empirically.

ParameterValue/Condition
Aromatic Substrate 3-Chlorotoluene
Acylating Agent Acetyl Chloride (CH₃COCl)
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Reactant Molar Ratio 3-Chlorotoluene : Acetyl Chloride : AlCl₃ (approx. 1 : 1.1 : 1.1)
Reaction Temperature 0°C to room temperature
Reaction Time 1-2 hours
Work-up Quenching with ice/HCl, extraction, washing, and drying
Purification Distillation or column chromatography

Experimental Protocol

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.[5][6]

Materials:

  • 3-Chlorotoluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation or column chromatography apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.

  • Addition of Reactants: In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Aromatic Substrate Addition: Following the complete addition of acetyl chloride, add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the 3-chlorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the this compound from other isomers and impurities.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration and Product Formation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion_Complex [CH₃CO]⁺[AlCl₄]⁻ Acylium Ion Complex Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) 3_Chlorotoluene 3-Chlorotoluene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 3_Chlorotoluene->Sigma_Complex + [CH₃CO]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound AlCl3_regen AlCl₃ (regenerated) Sigma_Complex->AlCl3_regen + [AlCl₄]⁻ Product_Complex->Final_Product HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup cool 2. Cool AlCl₃/CH₂Cl₂ Suspension to 0°C setup->cool add_acyl 3. Add Acetyl Chloride Solution Dropwise at 0°C cool->add_acyl add_aromatic 4. Add 3-Chlorotoluene Solution Dropwise at 0°C add_acyl->add_aromatic react 5. Warm to Room Temperature and Stir for 1 hour add_aromatic->react quench 6. Quench Reaction in Ice/HCl Mixture react->quench extract 7. Extract with CH₂Cl₂ quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry with MgSO₄/Na₂SO₄ and Filter wash->dry evaporate 10. Remove Solvent via Rotary Evaporation dry->evaporate purify 11. Purify by Distillation or Chromatography evaporate->purify end End: Isolated This compound purify->end

Caption: Experimental Workflow for Synthesis.

References

Application of 3'-Chloroacetophenone in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloroacetophenone (B45991) is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of organic compounds.[1][2] Its unique structure, featuring a chlorinated aromatic ring and a reactive ketone group, makes it a valuable building block in the development of novel agrochemicals.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential fungicidal and herbicidal compounds derived from this compound, specifically focusing on chalcones and pyrazoles.

Fungicidal Applications: Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including antifungal properties. The presence of the α,β-unsaturated ketone moiety is considered crucial for their biological action. The synthesis of chalcone (B49325) derivatives from this compound can be readily achieved through the Claisen-Schmidt condensation.

Synthetic Pathway for this compound-Derived Chalcones

The synthesis involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde.

3_Chloroacetophenone This compound Intermediate Enolate Intermediate 3_Chloroacetophenone->Intermediate Base (e.g., NaOH, KOH) Ethanol Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Intermediate Chalcone 3'-Chloro-Substituted Chalcone Intermediate->Chalcone Dehydration 3_Chloroacetophenone This compound Dicarbonyl 1,3-Dicarbonyl Intermediate (3'-Chlorobenzoylacetone) 3_Chloroacetophenone->Dicarbonyl Base (e.g., NaOEt) Ester Ester (e.g., Ethyl acetate) Ester->Dicarbonyl Pyrazole Substituted Pyrazole Dicarbonyl->Pyrazole Acid or Base catalyst Hydrazine Hydrazine derivative Hydrazine->Pyrazole Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Pyrazole_Herbicide Pyrazole Herbicide (from this compound) Pyrazole_Herbicide->HPPD Inhibition Plastoquinone Plastoquinones HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Bleaching Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching

References

Application Notes and Protocols for the Reduction of 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and biocatalytic reduction of 3'-chloroacetophenone (B45991) to 1-(3-chlorophenyl)ethanol (B1582347), a key intermediate in the synthesis of various pharmaceutical compounds. The described methods offer pathways to either the racemic or chiral alcohol, catering to different synthetic strategies.

Introduction

The reduction of prochiral ketones, such as this compound, is a fundamental transformation in organic synthesis. The resulting chiral alcohol, 1-(3-chlorophenyl)ethanol, is a valuable building block for active pharmaceutical ingredients. This document outlines three distinct methodologies for this reduction: a straightforward chemical reduction using sodium borohydride (B1222165), an asymmetric biocatalytic reduction employing Saccharomyces cerevisiae, and a highly enantioselective chemical reduction using the Corey-Bakshi-Shibata (CBS) catalyst.

Methods Overview

A summary of the discussed reduction methods is presented below, with detailed protocols and data in the subsequent sections.

MethodReagent/CatalystProductKey Advantages
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Racemic 1-(3-chlorophenyl)ethanolSimple, cost-effective, high yield
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Enantioenriched 1-(3-chlorophenyl)ethanolGreen, mild conditions, potential for high enantioselectivity
Corey-Bakshi-Shibata (CBS) Reduction (S)-(-)-2-Methyl-CBS-oxazaborolidine, BoraneEnantioenriched (R)-1-(3-chlorophenyl)ethanolHigh enantioselectivity (>95% ee), predictable stereochemistry

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol describes the reduction of this compound to racemic 1-(3-chlorophenyl)ethanol using sodium borohydride.[1]

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.0 g (19.4 mmol) of this compound in 30 mL of methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 0.88 g (23.3 mmol) of sodium borohydride to the solution in small portions over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 20 mL of deionized water to quench the reaction.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to yield 1-(3-chlorophenyl)ethanol.

Expected Yield: While a specific yield for this compound is not provided in the source, similar reductions of acetophenones with sodium borohydride typically afford high yields, often exceeding 90%.

Protocol 2: Biocatalytic Reduction of this compound using Saccharomyces cerevisiae

This protocol outlines the asymmetric reduction of this compound using whole cells of Saccharomyces cerevisiae (baker's yeast). This method can provide enantioenriched 1-(3-chlorophenyl)ethanol. While Saccharomyces cerevisiae B5 has been identified as having high activity for chloroacetophenone reduction, the activity for the 3'-chloro isomer is noted to be lower than for the 2'- and 4'- isomers.[2]

Materials:

  • This compound

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose

  • Deionized Water

  • Ethyl acetate

  • Celite

  • Erlenmeyer flask

  • Orbital shaker

  • Centrifuge

Procedure:

  • In a 500 mL Erlenmeyer flask, prepare a medium by dissolving 20 g of glucose in 200 mL of deionized water.

  • Add 10 g of active dry baker's yeast to the glucose solution and stir for 30 minutes at 30°C to activate the yeast.

  • Dissolve 1.0 g (6.47 mmol) of this compound in a minimal amount of ethanol (B145695) and add it to the yeast suspension.

  • Incubate the flask on an orbital shaker at 30°C and 150 rpm for 48-72 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • After the reaction, centrifuge the mixture to pellet the yeast cells.

  • Decant the supernatant and saturate it with NaCl.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Filter the yeast pellet through a pad of Celite and wash the Celite with ethyl acetate.

  • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the highly enantioselective reduction of this compound to (R)-1-(3-chlorophenyl)ethanol using a chiral oxazaborolidine catalyst.[4][5][6]

Materials:

  • This compound

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and nitrogen line

  • Syracuse

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • To the flask, add 10 mL of anhydrous THF.

  • Add 1.0 mL (1.0 mmol) of (S)-(-)-2-Methyl-CBS-oxazaborolidine solution to the THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 0.6 mL (~6.0 mmol) of borane-dimethyl sulfide complex to the catalyst solution.

  • In a separate dry flask, dissolve 1.55 g (10.0 mmol) of this compound in 10 mL of anhydrous THF.

  • Add the this compound solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2 hours, monitoring by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of 5 mL of methanol.

  • Allow the mixture to warm to room temperature and then add 10 mL of 1 M HCl.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data Summary:

MethodSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Sodium Borohydride Reduction This compoundRacemic>90 (typical)0
Biocatalytic Reduction *2'-Chloroacetophenone (B1665101)(R)up to 100[3]100[3]
CBS Reduction Prochiral Ketones(R) or (S)High (typically >90)>95[5]

*Data for a closely related substrate, as specific data for this compound was not available in the search results.

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for the reduction of this compound and the mechanism of the CBS reduction.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start This compound setup Combine & React (Controlled Temp.) start->setup reagent Reducing Agent (NaBH4 / Yeast / CBS) reagent->setup solvent Solvent (MeOH / H2O / THF) solvent->setup quench Quench Reaction setup->quench Reaction Completion extract Solvent Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product 1-(3-chlorophenyl)ethanol purify->product analyze Analysis (TLC, GC, NMR) product->analyze

Caption: General experimental workflow for the reduction of this compound.

cbs_mechanism catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BH3) borane->complex transition Six-membered Transition State complex->transition Coordination ketone 3'-Chloro- acetophenone (B1666503) ketone->transition product_complex Product-Catalyst Complex transition->product_complex Hydride Transfer product_complex->catalyst Release product (R)-1-(3-chlorophenyl) -ethanol product_complex->product Work-up

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols: 3'-Chloroacetophenone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3'-chloroacetophenone (B45991) as a key starting material. The inherent reactivity of this compound, stemming from its ketone functional group and the chloro-substituted aromatic ring, makes it a valuable precursor for a diverse range of heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a versatile building block for the synthesis of several important classes of heterocyclic compounds. The primary synthetic strategies involve the initial conversion of this compound into a chalcone (B49325) intermediate via a Claisen-Schmidt condensation. This α,β-unsaturated ketone is then subjected to various cyclization reactions to afford the desired heterocyclic core. Key heterocyclic systems synthesized from this compound include:

  • Pyrazoles: These five-membered aromatic heterocycles containing two adjacent nitrogen atoms are readily synthesized from the corresponding this compound-derived chalcones by condensation with hydrazine (B178648) derivatives.

  • Pyrimidines: Six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3 can be obtained through the reaction of chalcones with urea (B33335), thiourea, or guanidine.

  • 1,5-Benzodiazepines: These seven-membered heterocyclic compounds, known for their diverse pharmacological activities, can be synthesized by the condensation of this compound with o-phenylenediamine (B120857).

Synthesis of Intermediates: Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for activating this compound for subsequent heterocycle formation. This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone.

Experimental Protocol: General Procedure for the Synthesis of Chalcones from this compound
  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol (B145695).

  • Catalyst Addition: To the stirred solution, slowly add a 40% aqueous solution of potassium hydroxide (B78521) (KOH).

  • Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid (HCl).

  • Isolation: The precipitated solid (chalcone) is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Purification: The crude chalcone can be further purified by recrystallization from ethanol.

Synthesis of Pyrazole Derivatives

Pyrazoles are synthesized by the cyclocondensation of chalcones with hydrazine derivatives. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones
  • Reaction Setup: In a round-bottom flask, dissolve the this compound-derived chalcone (0.01 mol) in a suitable solvent such as 1,4-dioxane (B91453) (20 mL).

  • Reagent Addition: Add phenylhydrazine (B124118) (0.024 mol) to the solution, followed by a few drops of a catalytic amount of sulfuric acid.

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Second Reflux: Add glacial acetic acid (5 mL) and continue to reflux for an additional 2 hours.[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration and recrystallize from ethanol to obtain the pure pyrazoline derivative.[3]

Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized from chalcones by reaction with urea under basic conditions. This reaction is a type of multicomponent reaction that leads to the formation of the dihydropyrimidine (B8664642) core, which can then be oxidized to the aromatic pyrimidine.

Experimental Protocol: Synthesis of Pyrimidines from Chalcones
  • Reaction Setup: Dissolve the this compound-derived chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).

  • Catalyst Addition: Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Reflux: Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction progress by TLC.[1][2]

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

  • Isolation and Purification: Filter the precipitated product, wash with water, and dry.[1][2] The crude product can be purified by recrystallization.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines can be synthesized directly from this compound by condensation with o-phenylenediamine, often in the presence of a catalyst.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines
  • Reaction Setup: In a round-bottom flask, mix o-phenylenediamine (1 mmol) and this compound (2.5 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a suitable catalyst (e.g., H-MCM-22) and a solvent like acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[4][5]

  • Work-up and Isolation: The work-up procedure typically involves filtration to remove the catalyst, followed by evaporation of the solvent and purification of the residue by chromatography or recrystallization to yield the 1,5-benzodiazepine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of heterocyclic compounds starting from this compound.

Chalcone Synthesis (Claisen-Schmidt Condensation)
Starting Materials Base Reaction Time Yield
This compound, Aromatic AldehydeKOH3-4 hoursGood to Excellent
Pyrazole Synthesis
Starting Materials Catalyst Reaction Time Yield
Chalcone, PhenylhydrazineH₂SO₄, Acetic Acid6 hours (reflux)Not specified
Pyrimidine Synthesis
Starting Materials Base Reaction Time Yield
Chalcone, UreaKOH4 hours (reflux)Good
1,5-Benzodiazepine Synthesis
Starting Materials Catalyst Reaction Time Yield
This compound, o-PhenylenediamineH-MCM-221-3 hoursGood to Excellent

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways described in these application notes.

Synthesis_of_Chalcones This compound This compound Chalcone Chalcone This compound->Chalcone   KOH, Ethanol, RT Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Synthesis_of_Pyrazoles Chalcone Chalcone Pyrazole Pyrazole Chalcone->Pyrazole   H2SO4, Acetic Acid, Reflux Hydrazine Hydrazine Hydrazine->Pyrazole Synthesis_of_Pyrimidines Chalcone Chalcone Pyrimidine Pyrimidine Chalcone->Pyrimidine   KOH, Ethanol, Reflux Urea Urea Urea->Pyrimidine Synthesis_of_Benzodiazepines This compound This compound 1,5-Benzodiazepine 1,5-Benzodiazepine This compound->1,5-Benzodiazepine   Catalyst, Acetonitrile, RT o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->1,5-Benzodiazepine

References

Asymmetric Synthesis of (S)-1-(3-Chlorophenyl)ethanol from 3'-Chloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and physiological activities. (S)-1-(3-chlorophenyl)ethanol is a key chiral intermediate used in the synthesis of various pharmaceutically active compounds. Its precursor, 3'-chloroacetophenone (B45991), is a readily available prochiral ketone, making it an ideal starting material for asymmetric reduction. This document provides detailed application notes and protocols for two prominent methods for the asymmetric synthesis of (S)-1-(3-chlorophenyl)ethanol: biocatalytic reduction using ketoreductases and chemocatalytic asymmetric transfer hydrogenation (ATH).

Data Presentation

The following table summarizes the quantitative data for the described protocols, allowing for a direct comparison of their efficacy.

MethodCatalyst/BiocatalystProductConversion (%)Enantiomeric Excess (ee %)
Biocatalytic ReductionKetoreductase (KRED)(S)-2-chloro-1-(3-hydroxyphenyl)ethanol>99100
Asymmetric Transfer HydrogenationRu(II)-TsDPEN catalyst(S)-1-(Aryl)ethanolHigh90-99

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol details the enzymatic reduction of this compound to (S)-1-(3-chlorophenyl)ethanol using a ketoreductase (KRED). This method is prized for its exceptional selectivity and environmentally benign reaction conditions.

Experimental Protocol

  • Enzyme and Cofactor Preparation:

    • A specific ketoreductase enzyme is required. One such enzyme is described as having a specific amino acid sequence that is highly effective for this transformation[1].

    • A cofactor regeneration system, typically using glucose and glucose dehydrogenase (GDH), is necessary to recycle the NADPH or NADH cofactor.

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • To the buffer, add the ketoreductase, NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.

    • Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) to aid solubility.

  • Reaction Execution:

    • Add the substrate solution to the bioreactor to initiate the reaction.

    • Maintain the reaction at a constant temperature (typically 30-37 °C) and pH.

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Work-up and Purification:

    • Once the reaction is complete (typically >99% conversion), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the enantiomerically pure (S)-1-(3-chlorophenyl)ethanol.

Signaling Pathway and Workflow

Biocatalytic_Reduction cluster_cofactor Cofactor Regeneration Cycle cluster_reduction Asymmetric Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADPH NADPH NADP_plus NADP+ NADP_plus->NADPH + H- NADPH->NADP_plus - H- Substrate This compound NADPH->Substrate Product (S)-1-(3-chlorophenyl)ethanol Substrate->Product Ketoreductase (KRED) Product->NADP_plus

Caption: Biocatalytic reduction workflow with cofactor regeneration.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol employs a well-defined chiral ruthenium catalyst for the asymmetric transfer hydrogenation of this compound. This method is highly efficient and provides excellent enantioselectivity.

Experimental Protocol

  • Catalyst Preparation:

    • The catalyst, typically a Noyori-type catalyst such as RuCl--INVALID-LINK--, can be synthesized or obtained commercially.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst.

    • Add a hydrogen source, which is typically a mixture of formic acid and triethylamine (B128534) (5:2 molar ratio) or isopropanol.

    • Add the solvent (e.g., dichloromethane (B109758) or isopropanol).

  • Reaction Execution:

    • Add this compound to the reaction mixture.

    • Stir the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a designated time (typically a few hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots by chiral HPLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain the desired (S)-1-(3-chlorophenyl)ethanol.

Experimental Workflow

Asymmetric_Transfer_Hydrogenation Start Start: Inert Atmosphere Add_Catalyst Add Chiral Ru-Catalyst and Hydrogen Source Start->Add_Catalyst Add_Substrate Add this compound Add_Catalyst->Add_Substrate Reaction Stir at Controlled Temperature Add_Substrate->Reaction Monitor Monitor Progress (TLC, GC/HPLC) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Final Product: (S)-1-(3-chlorophenyl)ethanol Purification->Product

Caption: Workflow for asymmetric transfer hydrogenation.

Both biocatalytic reduction and asymmetric transfer hydrogenation are powerful and reliable methods for the synthesis of enantiomerically enriched (S)-1-(3-chlorophenyl)ethanol from this compound. The choice of method may depend on factors such as the desired scale of the reaction, cost considerations, and the availability of the specific catalyst or biocatalyst. Biocatalysis often offers unparalleled selectivity under mild conditions, while asymmetric transfer hydrogenation provides a robust and well-established chemical route with high efficiency. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimycobacterial agents, with a focus on hydrazone and pyrazole (B372694) derivatives. It includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows to guide researchers in the development of new therapeutics against Mycobacterium tuberculosis and other mycobacterial species.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antimycobacterial agents with novel mechanisms of action.[1] Various heterocyclic compounds, including hydrazones and pyrazoles, have shown promising antimycobacterial activity.[1][2][3] This document outlines the synthesis and evaluation of these compounds, providing a framework for researchers in the field.

Synthesis of Antimycobacterial Agents

General Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a well-regarded class of compounds with a broad spectrum of biological activities, including antitubercular effects.[2][4] The synthesis generally involves the condensation of a hydrazide with an appropriate aldehyde or ketone.

Protocol:

  • Synthesis of Hydrazide Intermediate:

    • A suitable ester (1 mmol) is refluxed with hydrazine (B178648) monohydrate (1.1 mmol) in ethanol (B145695) (20 mL) for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with cold ethanol, and dried.

  • Synthesis of Hydrazone Derivatives:

    • The synthesized hydrazide (1 mmol) is dissolved in ethanol (25 mL), and a catalytic amount of glacial acetic acid is added.

    • The appropriate aromatic or heterocyclic aldehyde (1 mmol) is added to the mixture.

    • The reaction mixture is refluxed for 3-4 hours and monitored by TLC.[5]

    • After cooling, the precipitated hydrazone product is filtered, washed with ethanol, and recrystallized to obtain the pure compound.[5]

General Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimycobacterial activity.[3] A common method for their synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Protocol:

  • To a solution of a substituted 1,3-diketone (1 mmol) in ethanol, an equimolar amount of a suitable arylhydrazine hydrochloride (1 mmol) is added.

  • The mixture is refluxed for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield the pure pyrazole derivative.

In Vitro Evaluation of Antimycobacterial Activity

The antimycobacterial activity of synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and other relevant strains. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[1][7][8]

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Suspension:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • The culture is incubated at 37°C until it reaches the log phase of growth.

    • The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 in 7H9 broth.

  • Assay Procedure:

    • 200 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation.

    • 100 µL of 7H9 broth is added to the remaining wells.

    • The test compounds are serially diluted in the wells, typically from 100 µg/mL to 0.8 µg/mL.

    • 100 µL of the prepared mycobacterial suspension is added to each well.

    • The plates are sealed and incubated at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

    • The plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][8]

Cytotoxicity Assessment

To evaluate the selectivity of the synthesized compounds, their cytotoxicity against mammalian cell lines is determined. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11]

MTT Assay Protocol for Cytotoxicity
  • Cell Culture and Plating:

    • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • The synthesized compounds are dissolved in DMSO and diluted with culture medium to various concentrations.

    • The culture medium is removed from the wells, and 100 µL of the compound-containing medium is added.

    • The plates are incubated for another 24-48 hours.

  • MTT Assay and Measurement:

    • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[12]

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[13]

    • The absorbance is measured at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Quantitative Data Summary

The following tables summarize the antimycobacterial activity and cytotoxicity of representative synthesized compounds.

Table 1: Antimycobacterial Activity of Synthesized Hydrazone Derivatives against M. tuberculosis H37Rv

Compound IDMIC (µg/mL)MIC (µM)Reference Drug (MIC, µg/mL)
Hydrazone 13.12-Pyrazinamide (3.125)
Hydrazone 26.25-Isoniazid (B1672263) (0.04-0.07)
Hydrazone 31.56-Ethambutol (1.56)
Hydrazone 40.56-Isoniazid (2.04 µM)

Table 2: Antimycobacterial Activity and Cytotoxicity of Synthesized Pyrazole Derivatives

Compound IDMIC against Mtb H37Rv (µg/mL)IC50 on Vero Cells (µg/mL)Selectivity Index (SI = IC50/MIC)
Pyrazole 10.3125 (µM)>10 (µM)>32
Pyrazole 22>20>10
Pyrazole 34.0>50>12.5

Mechanisms of Action and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding and optimizing the drug development process.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening start Starting Materials (e.g., Hydrazides, Aldehydes) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization compound Pure Synthesized Compound characterization->compound maba Antimycobacterial Assay (MABA) compound->maba cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity mic Determine MIC maba->mic si Calculate Selectivity Index mic->si ic50 Determine IC50 cytotoxicity->ic50 ic50->si Lead Compound Identification Lead Compound Identification si->Lead Compound Identification

General workflow for synthesis and screening of antimycobacterial agents.
Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis by Isoniazid Analogs

Isoniazid (INH) is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[14] The activated form of INH then covalently binds to the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, thereby inhibiting cell wall formation.[14][15] Many hydrazone derivatives of isoniazid are designed to leverage this mechanism.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated INH (Isonicotinoyl Radical) KatG->ActivatedINH InhA InhA (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellDeath Cell Death CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Component of MycolicAcid->CellDeath Inhibition leads to CellWall->CellDeath Disruption leads to

Activation of Isoniazid and inhibition of mycolic acid synthesis.
Potential Target: UDP-Galactopyranose Mutase (UGM) in Cell Wall Synthesis

UDP-galactopyranose mutase (UGM) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. It catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a precursor for arabinogalactan (B145846) synthesis.[4][16] As this enzyme is absent in humans, it represents an attractive target for novel antimycobacterial agents, such as some pyrazole derivatives.[16]

G UDPGalp UDP-Galactopyranose (UDP-Galp) UGM UDP-Galactopyranose Mutase (UGM) UDPGalp->UGM UDPGalf UDP-Galactofuranose (UDP-Galf) UGM->UDPGalf Arabinogalactan Arabinogalactan Synthesis UDPGalf->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Inhibitor Novel Inhibitor (e.g., Pyrazole derivative) Inhibitor->UGM Inhibits

Inhibition of UDP-Galactopyranose Mutase (UGM) in the cell wall synthesis pathway.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of novel hydrazone and pyrazole-based antimycobacterial agents. The detailed methodologies for synthesis, MABA, and MTT assays, along with the visual representations of key pathways, offer a solid foundation for researchers aiming to discover and develop new drugs to combat tuberculosis. The promising activity and selectivity of certain derivatives warrant further investigation and optimization to identify lead candidates for preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3'-Chloroacetophenone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Category 1: Synthesis of this compound (via Friedel-Crafts Acylation)

Q1: My Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride is giving a very low yield. What are the possible causes and solutions?

A1: Low yields in this reaction are a common issue. Here are the primary causes and their respective solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reaction setup will deactivate it.[1][2]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use a freshly opened container of anhydrous aluminum chloride. It is also best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]

  • Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive in electrophilic aromatic substitution.

    • Solution: Use a stoichiometric amount, or a slight excess, of the Lewis acid catalyst to ensure sufficient activation of the acetyl chloride.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature may help; however, be aware that this could affect the isomer distribution of your product.[1]

Q2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity for the desired meta-isomer (this compound)?

A2: The Friedel-Crafts acylation of chlorobenzene primarily yields the para and ortho isomers, with the meta isomer being a minor product. To obtain this compound, alternative synthetic strategies are generally employed. If you are performing a reaction that should yield the meta product and are seeing other isomers, consider the following:

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically less stable isomers.

    • Solution: Performing the reaction at a lower temperature can favor the formation of a specific isomer.[1] For Friedel-Crafts acylation of some alkylbenzenes, temperatures below 0°C have been shown to provide good para-isomer selectivity.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity.

    • Solution: Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations. Experimenting with different anhydrous solvents may help optimize the isomer ratio.[1]

Q3: What are some common impurities I should look for when synthesizing this compound?

A3: Besides the starting materials, the most common impurities are the other positional isomers:

  • 2'-Chloroacetophenone (ortho-isomer)

  • 4'-Chloroacetophenone (para-isomer)

The relative amounts of these isomers can be influenced by the reaction conditions.[3]

Category 2: Reactions Using this compound as a Starting Material

Q4: My Aldol condensation reaction between this compound and an aldehyde is not proceeding. What could be the issue?

A4: Several factors can hinder an Aldol condensation:

  • Base Strength: The base used to deprotonate the α-carbon of the ketone might not be strong enough, or it may be sterically hindered.

    • Solution: Ensure you are using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide. The concentration of the base can also be critical.

  • Reaction Temperature: While some Aldol condensations proceed at room temperature, others may require gentle heating to initiate. Conversely, excessive heat can lead to side reactions.

    • Solution: Try gently warming the reaction mixture. If that doesn't work, consider if the reaction requires cooling.

  • Steric Hindrance: If the aldehyde you are using is very bulky, the reaction may be slow or may not proceed at all.

    • Solution: Consider using a less sterically hindered aldehyde if possible, or prolonging the reaction time.

Q5: I am getting a mixture of (E) and (Z) isomers in my Wittig reaction with this compound. How can I control the stereoselectivity?

A5: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used:

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the (E)-alkene as the major product.[4][5]

  • Non-stabilized Ylides: Ylides with alkyl groups are less stable and typically yield the (Z)-alkene as the major product.[4][5]

    • Solution: To favor the (E)-alkene, you can use the Schlosser modification, which involves using phenyllithium (B1222949) at low temperatures to interconvert the betaine (B1666868) intermediates.[5] For the (Z)-alkene, performing the reaction in a polar aprotic solvent like DMF in the presence of lithium salts can enhance selectivity.[5]

Q6: My Suzuki coupling reaction with this compound is not working. What are some common troubleshooting steps?

A6: The Suzuki coupling is a robust reaction, but failures can occur:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen). Use a fresh, active catalyst. The choice of phosphine (B1218219) ligand is also crucial and can significantly impact catalyst activity.

  • Base Choice: The base plays a critical role in the transmetalation step.

    • Solution: The choice of base depends on the specific substrates. Common bases include sodium carbonate, potassium carbonate, cesium carbonate, and potassium phosphate. You may need to screen different bases to find the optimal one for your system.

  • Solvent System: The solvent can affect the solubility of the reactants and the efficiency of the reaction.

    • Solution: Suzuki couplings are often run in biphasic systems (e.g., toluene/water, dioxane/water) or in polar aprotic solvents like DMF. Ensure your chosen solvent is appropriate for your substrates.

Data Presentation

The following tables summarize key quantitative data for reactions involving this compound.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

CatalystReaction ConditionsYield of Isomeric AcetophenonesReference
AlCl₃Acetyl chloride, chlorobenzene, CS₂, refluxMajor products are ortho- and para-chloroacetophenone[1][2]
FeCl₃Can be used as a Lewis acid catalyst in Friedel-Crafts acylationActivity is generally lower than AlCl₃[1]
ZnCl₂Can be used as a Lewis acid catalyst in Friedel-Crafts acylationActivity is generally lower than AlCl₃ and FeCl₃[1]
NiBr₂·diglyme/1,10-phen3-Chlorophenylboronic acid, NaHCO₃, H₂O, 100°C, 5h73% yield of this compoundChemicalBook

Table 2: Influence of Reaction Parameters on Friedel-Crafts Acylation of Chlorobenzene

ParameterConditionEffect on Yield/SelectivityReference
TemperatureLower temperatureCan increase selectivity for the para-isomer.[1]
TemperatureHigher temperatureMay not significantly improve yield and can lead to more side products.[6]
SolventNon-polar (e.g., CS₂)Can favor para-substitution.[1]
Catalyst AmountStoichiometric or slight excessGenerally required for deactivated rings like chlorobenzene.[1]

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with Benzaldehyde

This protocol describes the synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Distilled water

  • Mortar and pestle

  • Büchner funnel and filter flask

Procedure:

  • In a porcelain mortar, combine this compound (1 equivalent) and Benzaldehyde (1 equivalent).

  • Add a pellet of solid sodium hydroxide (approximately 1 equivalent).

  • Grind the mixture with a pestle. The mixture should turn into a paste and may change color.[7]

  • Continue grinding for 10-15 minutes at room temperature.

  • After the reaction is complete (can be monitored by TLC), add distilled water to the mortar to precipitate the solid product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.[7]

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone (B49325).[7]

Protocol 2: General Procedure for Suzuki Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene/water, dioxane/water, or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Low_Yield start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagents & Conditions start->check_reagents check_catalyst Is the Lewis Acid Catalyst Active? check_reagents->check_catalyst check_anhydrous Are the Conditions Anhydrous? check_catalyst->check_anhydrous Yes solution_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->solution_catalyst No check_stoichiometry Is Catalyst Stoichiometry Sufficient? check_anhydrous->check_stoichiometry Yes solution_anhydrous Dry Glassware & Solvents; Use Inert Atmosphere check_anhydrous->solution_anhydrous No solution_stoichiometry Increase Catalyst Loading (e.g., >1 eq.) check_stoichiometry->solution_stoichiometry No check_reaction_params Review Reaction Parameters check_stoichiometry->check_reaction_params Yes end Yield Improved solution_catalyst->end solution_anhydrous->end solution_stoichiometry->end check_temp Is the Temperature Optimal? check_reaction_params->check_temp check_time Is the Reaction Time Sufficient? check_temp->check_time Yes solution_temp Adjust Temperature (Monitor for Side Products) check_temp->solution_temp No solution_time Increase Reaction Time (Monitor by TLC/GC) check_time->solution_time No check_time->end Yes solution_temp->end solution_time->end

Caption: A flowchart for diagnosing and resolving low yield in Friedel-Crafts acylation reactions.

Experimental Workflow for Aldol Condensation

Aldol_Workflow start Start: Aldol Condensation reagents Combine this compound, Aldehyde, and NaOH in a Mortar start->reagents grind Grind at Room Temperature (10-15 min) reagents->grind tlc_check Monitor Reaction by TLC grind->tlc_check tlc_check->grind Incomplete precipitate Add Distilled Water to Precipitate Product tlc_check->precipitate Complete filter Collect Crude Product by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Obtain Purified Chalcone recrystallize->end

Caption: A step-by-step workflow for the synthesis of a chalcone via Aldol condensation.

References

Technical Support Center: Purification of Crude 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3'-Chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities are positional isomers, primarily 2'-Chloroacetophenone and 4'-Chloroacetophenone, which form as byproducts during the acylation of chlorobenzene (B131634). Unreacted starting materials, such as chlorobenzene and acetyl chloride, or their hydrolysis product, acetic acid, may also be present.

Q2: What is the physical state of this compound and its common isomers at room temperature?

A2: At room temperature, this compound is a crystalline solid with a white to off-white color.[1] Its isomer, 4'-Chloroacetophenone, can be a white liquid or a solid, with a melting point reported between 14-21 °C.[2][3] 2'-Chloroacetophenone is also a liquid at room temperature.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for determining the purity and quantifying the isomeric ratio in the purified product. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the purification process.[4]

Q4: What are the general solubility characteristics of this compound?

A4: this compound has low solubility in water but is soluble in common organic solvents such as ethanol (B145695), acetone, and chloroform.[1] Its solubility in these organic solvents generally increases with temperature.[1]

Impurity Profile and Physical Properties

A successful purification strategy relies on understanding the physical properties of the target compound and its impurities.

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 1-(3-chlorophenyl)ethanone99-02-5154.59227-22935.5
2'-Chloroacetophenone1-(2-chlorophenyl)ethanone2142-68-9154.59227-228Liquid at RT
4'-Chloroacetophenone1-(4-chlorophenyl)ethanone99-91-2154.5923214-21

Data compiled from multiple sources[1][2][3][5][6][7][8].

Troubleshooting Purification Issues

Issue 1: Poor separation of isomers using column chromatography.

  • Question: My column chromatography is not effectively separating the this compound from its ortho- and para-isomers. What can I do?

  • Answer:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For silica (B1680970) gel chromatography, a non-polar solvent system is typically used. Start with a low polarity mixture, such as hexane (B92381) with a small percentage of ethyl acetate (B1210297) (e.g., 95:5 Hexane:EtOAc), and gradually increase the polarity.[9] The isomers have very similar polarities, so a shallow gradient or isocratic elution with a finely tuned solvent ratio is recommended.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. A phenyl-hexyl or pentafluorophenyl (PFP) column in HPLC can offer different selectivity based on π-π interactions, which may improve the resolution of aromatic isomers.[10]

    • Check for Column Overloading: Loading too much crude product onto the column will lead to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

Issue 2: The product oils out during recrystallization.

  • Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: Oiling out typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

    • Use a Mixed Solvent System: A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, like hot ethanol).[11] Then, while the solution is hot, add a "bad" solvent (one in which it is poorly soluble, like water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[12]

    • Lower the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[13]

    • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.

Issue 3: Low recovery after purification.

  • Question: I am losing a significant amount of my product during purification. How can I improve my yield?

  • Answer:

    • Recrystallization: Using the minimum amount of hot solvent is key to maximizing recovery.[11] After filtration, the mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.

    • Column Chromatography: Ensure that the chosen mobile phase provides a good Rf value for the product (ideally between 0.2-0.4) to ensure it elutes efficiently without excessive band broadening.[9]

    • Distillation: Ensure the vacuum is stable and the heating is uniform to avoid bumping and loss of material. Proper insulation of the distillation column can also improve efficiency.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is suitable for crude this compound that is in a solid or semi-solid form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals in a vacuum oven or desiccator.

Column Chromatography

This technique is effective for separating the isomeric impurities from the desired product.

  • Slurry Packing the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. The separation of the isomers can be monitored by TLC. A typical TLC solvent system would be Hexane:Ethyl Acetate (e.g., 80:20).[9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Vacuum Distillation

This method is particularly useful for separating liquid impurities or for purifying larger quantities of the product. The slight differences in the boiling points of the chloroacetophenone isomers allow for their separation by fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 5-15 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point for this compound at the applied pressure. The boiling points of the isomers are very close, so a column with a high number of theoretical plates and a slow distillation rate are necessary for good separation.

  • Monitoring: Monitor the purity of the collected fractions using GC or HPLC.

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound Analysis Purity Assessment (TLC, GC, or HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Solid Crude Chromatography Column Chromatography Analysis->Chromatography Oily Crude or Isomer Mixture Distillation Vacuum Distillation Analysis->Distillation Liquid Crude or Isomer Mixture Pure_Product Pure this compound Recrystallization->Pure_Product Waste Impurities/Mother Liquor Recrystallization->Waste Chromatography->Pure_Product Chromatography->Waste Distillation->Pure_Product Distillation->Waste Impurity Fractions

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Troubleshooting Purification Issues Start Crude Product Problem What is the main issue? Start->Problem Poor_Sep Poor Isomer Separation Problem->Poor_Sep Chromatography Oiling_Out Product Oils Out Problem->Oiling_Out Recrystallization Low_Yield Low Recovery Problem->Low_Yield General Sol_Opt Optimize Mobile Phase (Shallow Gradient) Poor_Sep->Sol_Opt Stat_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Poor_Sep->Stat_Phase Mixed_Sol Use Mixed Solvent System (e.g., EtOH/Water) Oiling_Out->Mixed_Sol Slow_Cool Slow Cooling Rate Oiling_Out->Slow_Cool Min_Sol Use Minimum Hot Solvent Low_Yield->Min_Sol Mother_Liq Concentrate Mother Liquor Low_Yield->Mother_Liq

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Reaction Conditions for 3'-Chloroacetophenone Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chloroacetophenone. The following sections detail common substitution reactions, including Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and Ketone Reduction, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which substitution reactions are most common for this compound?

A1: The most frequently employed substitution reactions for this compound include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds, respectively. Additionally, the ketone functional group can be readily reduced to an alcohol. Nucleophilic aromatic substitution (SNAr) at the chlorine position is also possible, though it can be challenging.

Q2: Why is this compound a challenging substrate for some substitution reactions?

A2: Aryl chlorides, such as this compound, are generally less reactive than the corresponding aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] For SNAr reactions, the chloro and acetyl groups are in a meta-position to each other, which means the acetyl group provides only weak activation of the carbon-chlorine bond towards nucleophilic attack.

Q3: What are the primary safety precautions to consider when working with this compound?

A3: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Troubleshooting Guide

Issue: Low or No Conversion to the Desired Biaryl Product

  • Potential Cause 1: Inactive Catalyst System. The choice of palladium source and ligand is critical for activating aryl chlorides. Standard ligands like triphenylphosphine (B44618) may not be effective.[3]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.[4] Using a pre-formed palladium catalyst can also lead to more reproducible results.[4]

  • Potential Cause 2: Inappropriate Base or Solvent. The base is crucial for the transmetalation step, and the solvent must solubilize all reaction components.

    • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or KOH.[5] A mixture of an organic solvent and water (e.g., dioxane/water) is often used to dissolve both the organic substrates and the inorganic base.

  • Potential Cause 3: Low Reaction Temperature. Aryl chlorides often require higher temperatures to react.

    • Solution: If the reaction is sluggish at a lower temperature, cautiously increase the temperature, for instance, to 100°C.[5]

Issue: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

  • Potential Cause 1: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid.[3]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[3]

  • Potential Cause 2: Protodeboronation of the Boronic Acid. The boronic acid can be unstable and decompose before coupling.

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[4]

  • Potential Cause 3: Dehalogenation of this compound. The starting material can be reduced to acetophenone.

    • Solution: This side reaction can sometimes be minimized by changing the ligand or the base.[6]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroacetophenones.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14'-ChloroacetophenonePhenylboronic acidPEPPSI-Pd-NHC (0.1)-KOHWater100299[5]
2This compoundArylboronic acidNiBr₂·diglyme (5)1,10-phen (10)NaHCO₃Water100573[7]

Note: Data for this compound is limited; conditions for 4'-Chloroacetophenone are provided for comparison and as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Source, Ligand, and Base B Add this compound and Arylboronic Acid A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/GC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary or secondary amines.

Troubleshooting Guide

Issue: Low or No Conversion to the Desired Aryl Amine

  • Potential Cause 1: Catalyst Inhibition/Deactivation. The nitrogen atom of the amine or impurities can coordinate to the palladium center and inhibit catalysis.[8]

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) that promote the desired C-N bond formation. Air-stable palladium pre-catalysts are often more reliable.

  • Potential Cause 2: Incorrect Base Selection. The pKa and solubility of the base are critical.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective.[8]

  • Potential Cause 3: Poor Reagent Purity or Reaction Conditions. Oxygen, water, and other impurities can deactivate the catalyst.

    • Solution: Ensure all reagents are pure and dry. Use anhydrous, deoxygenated solvents. Maintain a strict inert atmosphere throughout the reaction.

Issue: Side Product Formation (e.g., Hydrodehalogenation)

  • Potential Cause: β-Hydride Elimination. This is a common side reaction, especially with primary amines, leading to the reduction of this compound.

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands may be necessary. Lowering the reaction temperature can also sometimes disfavor this side reaction.

Data Presentation

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.0)XPhos (3.0)NaOtBuToluene10098
22-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (2.0)-NaOtBuDioxane8094[6]

Note: Specific data for this compound is limited. The conditions above for related aryl chlorides serve as a good starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.2 equiv.), this compound (1.0 equiv.), and a magnetic stir bar to a Schlenk tube.

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the amine (1.1 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110°C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualization

Ketone_Reduction_Pathway Start This compound (Ketone) Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Reagent NaBH4, MeOH, 0°C Product 1-(3-chlorophenyl)ethanol (Secondary Alcohol) Intermediate->Product Protonation Workup Aqueous Workup (H2O)

References

Identification of byproducts in 3'-Chloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-chloroacetophenone (B45991). The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their potential byproducts?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). The primary byproducts of this reaction are positional isomers: 2'-chloroacetophenone and 4'-chloroacetophenone (B41964) .[1][2][3] Under forcing conditions, such as high temperatures or prolonged reaction times, side reactions leading to polymerization or charring can also occur.[4]

Alternative, though less common, routes include:

  • Reaction of 3-chlorobenzoyl chloride with an organocadmium reagent (e.g., dimethylcadmium).

  • Grignard reaction of 3-chlorobenzonitrile (B1581422) with a methylmagnesium halide (e.g., methylmagnesium bromide) followed by hydrolysis.

Byproducts in these alternative routes are less documented in readily available literature but can include unreacted starting materials and products from side reactions of the organometallic reagents.

Q2: How can I control the formation of isomeric byproducts in the Friedel-Crafts acylation of chlorobenzene?

A2: The ratio of the desired this compound to its 2'- and 4'- isomers is influenced by several reaction parameters. Generally, the para-isomer (4'-chloroacetophenone) is the major product due to steric hindrance at the ortho position.[2][4] To maximize the yield of the meta-isomer (this compound), careful optimization of the following is crucial:

  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer. To potentially increase the proportion of the meta-isomer, temperature adjustments may be necessary, although this can also affect the overall reaction rate.[4]

  • Catalyst: The choice and amount of the Lewis acid catalyst can impact the isomer ratio.[4]

  • Solvent: The polarity of the solvent can play a role in the regioselectivity of the reaction. Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations.[4]

Q3: What analytical techniques are suitable for identifying and quantifying byproducts in my this compound synthesis?

A3: Several analytical techniques can be employed to identify and quantify byproducts:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the number of components in the product mixture.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile compounds like the chloroacetophenone isomers. The mass spectrometer provides structural information for each separated component.[5]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for the separation and quantification of the isomers. A C18 column is often a good starting point for method development.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the 2'-, 3'-, and 4'-chloroacetophenone isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons and carbons.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried, use a fresh container of anhydrous catalyst, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Deactivated Substrate Chlorobenzene is a deactivated aromatic ring. Use a stoichiometric amount or a slight excess of the Lewis acid to ensure sufficient activation of the acylating agent.[4]
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of the potential impact on the isomer ratio.[4]
Issue 2: High Percentage of Isomeric Byproducts
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Higher temperatures can sometimes favor the formation of thermodynamically less stable isomers. Try running the reaction at a lower temperature to favor the formation of the sterically less hindered para-isomer and potentially influence the meta-isomer yield.[4]
Incorrect Solvent Choice The polarity of the solvent can influence regioselectivity. Experiment with different anhydrous, non-polar solvents like carbon disulfide or dichloromethane (B109758) to optimize the desired isomer ratio.[4]
Issue 3: Difficulty in Separating this compound from its Isomers
Possible Cause Troubleshooting Step
Inadequate Purification Method The boiling points of the isomers are very close, making simple distillation ineffective. Utilize column chromatography or preparative HPLC for efficient separation. For column chromatography, experiment with different solvent systems (e.g., varying polarity mixtures of hexane (B92381) and ethyl acetate) to achieve optimal separation.
Co-elution in Chromatography If isomers are co-eluting in HPLC, adjust the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water), try a different column chemistry (e.g., a phenyl-hexyl column for alternative selectivity), or adjust the pH of the mobile phase if applicable.[11]

Data Presentation

The following table summarizes the qualitative effects of reaction parameters on the isomer distribution in the Friedel-Crafts acylation of chlorobenzene. It is important to note that specific quantitative data for the acetylation of chlorobenzene is not extensively documented and should be determined empirically. The data presented for the benzoylation of chlorobenzene can serve as a useful reference.

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Friedel-Crafts Acylation of Chlorobenzene

ParameterGeneral Effect on Isomer SelectivityExample Isomer Distribution (Benzoylation of Chlorobenzene)[12]
Temperature Lower temperatures generally increase the proportion of the para-isomer.[4]Not specified, but para-isomer is consistently high (84-97%).
Catalyst The nature and amount of the Lewis acid can affect the isomer ratio.[4]Not specified.
Solvent Non-polar solvents like carbon disulfide can favor para-substitution.[4]In nitrobenzene (B124822) at 25°C, the ratio of ortho:meta:para is approximately 3-12% : 0.1-4% : 84-97%.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes a general method for the synthesis of chloroacetophenone isomers.

Materials:

  • Chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (or another suitable dry, non-polar solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • To the flask, add anhydrous aluminum chloride (1.1 molar equivalents) and dry dichloromethane. Cool the suspension in an ice bath.

  • Add chlorobenzene (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • Add acetyl chloride (1 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture.

  • Purify the mixture by column chromatography to separate the isomers.[4][13][14]

Analytical Protocol: GC-MS Analysis of Chloroacetophenone Isomers

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

GC Conditions (Starting Point):

  • Column: HP-5 (or equivalent) non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split injection)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-300 amu

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analytical Protocol: HPLC Separation of Chloroacetophenone Isomers

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

HPLC Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C[6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Byproducts Chlorobenzene Chlorobenzene Catalyst AlCl₃ (catalyst) Chlorobenzene->Catalyst AcetylChloride Acetyl Chloride AcetylChloride->Catalyst AcyliumIon Acylium Ion Intermediate Catalyst->AcyliumIon Friedel-Crafts Acylation MainProduct This compound (Desired Product) AcyliumIon->MainProduct Byproduct1 2'-Chloroacetophenone (Byproduct) AcyliumIon->Byproduct1 Byproduct2 4'-Chloroacetophenone (Byproduct) AcyliumIon->Byproduct2

Synthesis of this compound and its primary byproducts.

Troubleshooting_Workflow Start Crude Product Mixture (Post-Synthesis) TLC Initial Analysis by TLC Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots GCMS_HPLC Separation and Identification by GC-MS or HPLC MultipleSpots->GCMS_HPLC  Yes SingleSpot Single Spot Observed (Potentially Pure) MultipleSpots->SingleSpot  No NMR Structural Confirmation by ¹H and ¹³C NMR GCMS_HPLC->NMR Purification Column Chromatography or Preparative HPLC NMR->Purification PureProduct Pure this compound Purification->PureProduct SingleSpot->NMR

Workflow for byproduct identification and purification.

References

How to prevent polymerization of 3'-Chloroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3'-Chloroacetophenone (B45991) Derivatives

Welcome to the technical support center for handling this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions, such as polymerization and self-condensation, during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of "polymerization" in this compound derivatives?

A1: True polymerization of this compound itself is uncommon as it lacks a typical monomeric structure like a vinyl group. However, the term is often used by researchers to describe undesired self-condensation reactions.[1] These are typically aldol-type condensations where the ketone acts as both a nucleophile (after deprotonation at the α-carbon) and an electrophile, leading to dimers, oligomers, and complex mixtures.[1] This process is often catalyzed by acidic or basic conditions, elevated temperatures, or the presence of certain metal ions.[2]

Q2: How do reaction conditions contribute to the formation of these unwanted byproducts?

A2: Several factors can promote self-condensation:

  • pH: Both strong acids and strong bases can catalyze the enol or enolate formation necessary for the condensation reaction to occur.[2][3]

  • Temperature: Higher reaction temperatures can provide the activation energy needed to overcome the barrier for self-condensation, leading to an increase in byproduct formation.[2]

  • Concentration: High concentrations of the acetophenone (B1666503) derivative can increase the probability of intermolecular reactions.[2]

  • Catalysts: Unintended catalysts, such as trace metals or residual acidic/basic impurities in reagents or solvents, can trigger these side reactions.

Q3: Are there any chemical inhibitors that can be used to prevent this process?

A3: Yes, inhibitors can be effective. For aldol-type condensations, the goal is to prevent the formation of the enolate or to trap the reactive carbonyl group.

  • Amine-based inhibitors: Compounds like ethylenediamine (B42938) or triethylene tetramine (B166960) can be effective in some systems by reacting with carbonyls or neutralizing acidic catalysts.[4]

  • pH Buffers: Using a well-chosen buffer system can maintain the reaction pH in a range that is unfavorable for condensation.

  • Steric Hindrance: While not an "inhibitor" in the traditional sense, designing synthetic routes where bulky groups are near the acetyl group can sterically hinder the self-condensation pathway.

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To maintain stability and prevent degradation or slow oligomerization over time, proper storage is crucial. Aromatic ketones should be stored in a cool, dry, and dark environment.[5][6]

Troubleshooting Guides

Problem 1: An unexpected, high-molecular-weight, tacky substance has formed in my reaction mixture.

This is a classic sign of significant self-condensation or decomposition.

Potential Cause Troubleshooting Step Rationale
Reaction temperature is too high.Reduce the reaction temperature. Monitor the reaction closely by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.[2]Lowering the temperature reduces the rate of the undesired self-condensation side reaction.[2]
pH is too acidic or basic.Adjust the pH of the reaction mixture. If possible, run the reaction under neutral conditions or use a non-nucleophilic base/acid.[2]Prevents the catalytic formation of enolates or enols that initiate condensation.[1]
Reagent or solvent contamination.Use freshly purified starting materials and anhydrous, high-purity solvents.[2]Contaminants can act as unintended catalysts for side reactions.
High reactant concentration.Decrease the concentration of the this compound derivative by using more solvent.Reduces the likelihood of intermolecular reactions that lead to oligomers.[2]

Problem 2: My purified product shows signs of degradation or color change upon storage.

This suggests slow decomposition or reaction, potentially initiated by light, air, or residual impurities.

Recommended Storage Conditions Parameter Value/Instruction
Temperature Storage Temperature2°C to 8°C (Refrigerated)[5]
Atmosphere Inert Gas BlanketStore under an inert atmosphere (e.g., Nitrogen or Argon).
Light Container TypeUse amber glass vials or opaque containers.[5]
Purity Final Product QualityEnsure the product is free from acidic or basic impurities before long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is designed to test the stability of a this compound derivative under various stress conditions to predict potential degradation pathways.

Materials:

  • Your this compound derivative

  • 0.1 M HCl, 0.1 M NaOH

  • High-purity water and methanol (B129727)

  • Small volume (2 mL) amber glass vials with PTFE-lined caps

  • HPLC or GC-MS for analysis

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound in methanol at a concentration of 1 mg/mL.

  • Acidic Condition: Add 0.5 mL of the stock solution to a vial and add 0.5 mL of 0.1 M HCl.

  • Basic Condition: Add 0.5 mL of the stock solution to a vial and add 0.5 mL of 0.1 M NaOH.

  • Thermal Stress: Add 1.0 mL of the stock solution to a vial.

  • Photolytic Stress: Add 1.0 mL of the stock solution to a clear glass vial.

  • Control: Add 1.0 mL of the stock solution to an amber vial.

  • Incubation:

    • Place the acidic, basic, and thermal stress vials in an oven at 60°C for 24 hours.

    • Expose the photolytic stress vial to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Keep the control vial at room temperature in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC or GC-MS to quantify the parent compound and identify any major degradation products.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing the cause of unexpected byproduct formation.

start Unwanted Polymerization/ Byproduct Observed check_conditions Review Reaction Conditions: Temp, pH, Concentration start->check_conditions check_purity Analyze Purity of Starting Materials & Solvents start->check_purity conditions_ok Conditions Match Protocol check_conditions->conditions_ok purity_ok Materials are High Purity check_purity->purity_ok conditions_ok->purity_ok Yes optimize Systematically Optimize: 1. Lower Temperature 2. Adjust pH (Buffer) 3. Decrease Concentration conditions_ok->optimize No purity_ok->optimize Yes purify_reagents Purify Reagents/Solvents (Distillation, Filtration) purity_ok->purify_reagents No solution Problem Resolved optimize->solution purify_reagents->solution

Caption: A decision tree for troubleshooting byproduct formation.

Handling and Storage Workflow

This workflow illustrates the best practices for receiving, handling, and storing reactive acetophenone derivatives to ensure their long-term stability.

receive Receive Compound verify Verify Purity (QC Check) receive->verify store Store in Amber Vial Under Inert Gas (Ar/N₂) 2-8°C verify->store Purity OK fail Quarantine / Re-purify verify->fail Purity Fails use Use in Experiment store->use retest Re-test Purity If Stored > 6 Months store->retest use->store Return Unused Portion retest->use Purity OK retest->fail Purity Fails

Caption: Workflow for proper handling and storage of derivatives.

Potential Self-Condensation Pathway

This diagram shows a simplified, base-catalyzed aldol (B89426) self-condensation pathway that can lead to the formation of an undesired dimer.

cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration ketone1 Ketone (Nucleophile Precursor) enolate Enolate (Nucleophile) ketone1->enolate + Base (e.g., OH⁻) adduct Aldol Adduct enolate->adduct Attacks Carbonyl ketone2 Ketone (Electrophile) ketone2->adduct final_product α,β-Unsaturated Ketone (Dimer Byproduct) adduct->final_product - H₂O

Caption: Simplified base-catalyzed self-condensation pathway.

References

Technical Support Center: Grignard Reaction with 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Grignard reactions with 3'-Chloroacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is a common issue in Grignar_d reactions, often due to the passivation of the magnesium surface by a layer of magnesium oxide.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to expose fresh metal.

    • Mechanical Activation: Crush magnesium turnings under an inert atmosphere before the reaction or use a magnetic stir bar to grind them against the bottom of the flask.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the alkyl halide. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously anhydrous.

  • Initiators: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.

  • Gentle Heating: Carefully warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious, as the reaction is exothermic once it begins.

Q2: I'm observing a low yield of the desired tertiary alcohol, 2-(3-chlorophenyl)propan-2-ol (B1666565). What are the potential side reactions?

A2: Low yields can be attributed to several competing side reactions. With this compound, the primary concerns are enolization of the ketone and reactions involving the chloro-substituent.

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the acetophenone (B1666503) to form an enolate. Upon workup, this regenerates the starting material. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below).

  • Reduction: If the Grignard reagent has beta-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol. Using a Grignard reagent without beta-hydrogens, such as methylmagnesium bromide, can prevent this.

  • Wurtz-type Coupling: The Grignard reagent can react with the aryl chloride of another this compound molecule, leading to biphenyl (B1667301) derivatives. This is generally less common with aryl chlorides compared to bromides or iodides but can occur at elevated temperatures.[1][2]

  • Reaction with the Chloro Group: While the carbonyl group is the primary site of attack, reaction at the C-Cl bond is a possibility, especially with more reactive Grignard reagents or in the presence of certain catalysts.

Q3: How can I minimize the formation of byproducts in my Grignard reaction with this compound?

A3: Optimizing reaction conditions is key to maximizing the yield of the desired product.

  • Temperature Control: Maintain a low temperature during the addition of the this compound to the Grignard reagent to favor nucleophilic addition over enolization and other side reactions.

  • Addition Order: Slowly add the solution of this compound in an anhydrous solvent to the stirred Grignard reagent solution. This maintains an excess of the Grignard reagent, which can help to ensure the ketone reacts as it is added.

  • Choice of Grignard Reagent: Use a Grignard reagent with low steric hindrance and no beta-hydrogens, such as methylmagnesium bromide, to avoid reduction.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents. THF is generally a better solvent for forming Grignard reagents from aryl chlorides.

Q4: What is the best workup procedure for a Grignard reaction with this compound to maximize product isolation?

A4: The workup procedure is critical for protonating the alkoxide product and separating it from inorganic salts and byproducts.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and protonate the magnesium alkoxide. Using a weak acid like NH₄Cl is generally preferred over strong acids like HCl, which can sometimes promote dehydration of the tertiary alcohol product.

  • Extraction: After quenching, the product will be in the organic layer. Extract the aqueous layer a few times with an organic solvent (e.g., diethyl ether or ethyl acetate) to ensure all the product is recovered.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove most of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Q5: How can I purify the crude 2-(3-chlorophenyl)propan-2-ol product?

A5: The crude product can be purified using standard laboratory techniques.

  • Column Chromatography: This is a very effective method for separating the desired tertiary alcohol from non-polar byproducts like biphenyl and any unreacted starting material. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is a common choice.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification, provided the boiling points of the product and impurities are sufficiently different.

Data Presentation

The following table summarizes key quantitative parameters for a typical Grignard reaction between methylmagnesium bromide and this compound. Please note that optimal conditions can vary based on the scale of the reaction and the purity of the reagents.

ParameterValueNotes
Molar Ratio (Grignard:Ketone) 1.1 : 1 to 1.5 : 1A slight excess of the Grignard reagent is used to ensure complete consumption of the ketone.
Reaction Temperature 0 °C to room temperatureAddition of the ketone is typically performed at 0 °C, followed by stirring at room temperature.
Reaction Time 1 - 3 hoursMonitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
Typical Yield 60 - 85%Yields are highly dependent on the purity of reagents and anhydrous conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(3-chlorophenyl)propan-2-ol via Grignard Reaction

1. Pre-Reaction Setup:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry nitrogen or argon.

  • Equip the top of the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet.

2. Grignard Reagent Formation (Methylmagnesium Bromide):

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel.

  • If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

3. Reaction with this compound:

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the this compound solution dropwise to the cold, stirring Grignard reagent via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

4. Workup and Purification:

  • Cool the reaction mixture to 0 °C.

  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Visualizations

Grignard_Workflow node_setup Pre-Reaction Setup (Dry Glassware, Inert Atmosphere) node_grignard Grignard Reagent Formation (e.g., MeMgBr) node_setup->node_grignard Anhydrous Solvent node_reaction Reaction with This compound node_grignard->node_reaction Add Ketone Slowly at 0°C node_workup Aqueous Workup (Quenching & Extraction) node_reaction->node_workup Saturated NH4Cl (aq) node_purification Purification (Chromatography/Recrystallization) node_workup->node_purification Crude Product node_product Final Product: 2-(3-chlorophenyl)propan-2-ol node_purification->node_product

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting_Guide start Low Yield or Reaction Failure check_initiation Did the reaction initiate? (color change, exotherm) start->check_initiation activate_mg Activate Magnesium: - Iodine/1,2-dibromoethane - Mechanical grinding check_initiation->activate_mg  No check_anhydrous Are conditions strictly anhydrous? check_initiation->check_anhydrous  Yes activate_mg->start dry_reagents Dry solvents and glassware thoroughly. check_anhydrous->dry_reagents  No side_reactions Consider side reactions: - Enolization - Reduction - Coupling check_anhydrous->side_reactions  Yes dry_reagents->start optimize_conditions Optimize Conditions: - Lower temperature - Slow addition of ketone - Use MeMgBr side_reactions->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting decision tree for the Grignard reaction.

References

Technical Support Center: Industrial Production of 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals involved in the scaling up of 3'-Chloroacetophenone synthesis. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: Direct Friedel-Crafts acylation of chlorobenzene (B131634) is not a primary industrial route for this compound as it predominantly yields the 2'- and 4'- isomers. The most established industrial method involves a multi-step synthesis starting from m-chlorobenzoyl chloride. This process typically utilizes a malonic ester synthesis pathway, which offers high regioselectivity for the meta-position. This involves the reaction of m-chlorobenzoyl chloride with an enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[1]

Q2: What are the main advantages of using the malonic ester synthesis route over direct acylation?

A2: The primary advantage is the high regioselectivity, ensuring the formation of the desired 3'-isomer and avoiding the difficult separation of ortho and para isomers. This route also uses readily available starting materials and allows for controlled C-C bond formation.

Q3: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃ for acylation reactions?

A3: Yes, significant research is focused on developing environmentally benign and reusable solid acid catalysts. These include zeolites (such as HY, HBeta, and ZSM-5), metal oxides (like ZnO and Fe₂O₃), and supported Lewis acids.[2][3][4] These catalysts aim to reduce the large amounts of corrosive and toxic waste generated by stoichiometric use of traditional Lewis acids.[3]

Q4: What are the critical safety precautions for scaling up this synthesis?

A4: Key safety measures include:

  • Handling of Reagents: m-Chlorobenzoyl chloride is corrosive and lachrymatory. Thionyl chloride, if used to prepare the acid chloride, is highly toxic and corrosive. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Control of Exothermic Reactions: The formation of the enolate and its reaction with the acid chloride can be exothermic. Proper temperature control through cooling baths and controlled addition of reagents is crucial to prevent runaway reactions.

  • Solvent Safety: Ethers like diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional and environmental regulations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via the malonic ester route.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylated Intermediate 1. Incomplete formation of the enolate.- Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Use a non-protic, anhydrous solvent (e.g., dry diethyl ether or THF). - Allow sufficient time for the deprotonation to complete before adding the acyl chloride.
2. Side reaction of the enolate (e.g., self-condensation).- Maintain a low reaction temperature during enolate formation and acylation. - Add the acyl chloride slowly and controllably to the enolate solution.
3. Moisture in the reaction.- Thoroughly dry all glassware before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dialkylated Byproduct Use of excess alkylating agent or base.- Use a stoichiometric amount of the acylating agent (m-chlorobenzoyl chloride). A major drawback of malonic ester synthesis is the potential for dialkylation, which can complicate purification and lower yields.[5]
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature.- Increase the reflux time during the acidic hydrolysis step. - Ensure the acid concentration is sufficient to drive the reaction to completion.
2. Inefficient mixing in a large-scale reactor.- Ensure adequate agitation to maintain a homogeneous mixture during the hydrolysis step.
Incomplete Decarboxylation Insufficient heating during the final step.- Ensure the temperature is high enough (typically 90-110°C) and maintained for a sufficient duration (3-5 hours) to drive off CO₂.[1] - Monitor gas evolution to gauge the completion of the reaction.
Product Contamination 1. Unreacted starting materials.- Optimize reaction times and stoichiometry based on in-process controls (e.g., TLC, GC).
2. Byproducts from side reactions.- Purify the crude product by vacuum distillation. Given the boiling point of this compound (227-229 °C at atmospheric pressure), vacuum distillation is the preferred method for purification on an industrial scale.[6]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Aromatic Substrates

While direct acylation is not the primary route to this compound, understanding catalyst performance is crucial for related processes. The following table summarizes the performance of various catalysts in the acylation of different aromatic compounds, providing insights into their potential applicability and efficiency.

CatalystSubstrateAcylating AgentYield (%)SelectivityConditionsReusabilityReference
AlCl₃TolueneAcetyl Chloride>90High paraStoichiometric, 80°CNo[7]
FeCl₃AnisolePropionyl ChlorideHighHigh paraCatalytic, RTNo
ZnOChlorobenzeneAcid ChloridesGood-Solvent-free, RTYes (up to 3 cycles)[4]
HY Zeolitem-XyleneBenzoyl Chloride<30-Catalytic, 140°CYes[2]
Fe₂O₃/HY Zeolitem-XyleneBenzoyl Chloride94.1High 2,4-isomer5 wt% catalyst, 140°C, 4hYes (up to 5 cycles)[2]
Yb(OTf)₃Substituted BenzenesVariousup to 93-0.2 eq. catalystYes
Hf(OTf)₄Substituted BenzenesAcid AnhydridesGood-Catalytic in LiClO₄-MeNO₂-

Note: The performance of these catalysts can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Industrial Scale Synthesis of this compound via Malonic Ester Pathway

This protocol is based on established malonic ester synthesis principles and patent literature for producing this compound.[1]

Step 1: Preparation of m-Chlorobenzoyl Chloride

If not commercially sourced, m-chlorobenzoyl chloride can be prepared from m-chlorobenzoic acid.

  • Reaction: A solution of 3-chlorobenzoic acid (1 equivalent) in thionyl chloride (excess, ~3-5 equivalents) is heated at reflux until the evolution of HCl and SO₂ ceases.

  • Work-up: The excess thionyl chloride is removed by distillation, and the resulting crude m-chlorobenzoyl chloride is purified by vacuum distillation.

Step 2: Synthesis of Diethyl m-Chlorobenzoylmalonate

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet is charged with magnesium turnings (1.1 eq.), a small amount of iodine (catalytic), and anhydrous diethyl ether. A solution of absolute ethanol (B145695) (1.1 eq.) in anhydrous diethyl ether is added dropwise to form magnesium ethoxide.

  • Enolate Formation: Diethyl malonate (1.0 eq.) is added slowly to the suspension of magnesium ethoxide. The mixture is stirred and gently heated to form the magnesium enolate of diethyl malonate.

  • Acylation: The reaction mixture is cooled, and a solution of m-chlorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 2-3 hours.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: The reaction mixture is cooled and then slowly poured into a solution of dilute sulfuric acid. This hydrolyzes the ester groups to carboxylic acids.

  • Decarboxylation: The acidic aqueous mixture is heated to reflux (around 100-110°C) for several hours.[1] The β-keto acid intermediate is unstable and decarboxylates, evolving carbon dioxide and yielding the crude this compound.

Step 4: Purification

  • Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a sodium bicarbonate solution, then with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Distillation: The solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield a high-purity product (≥99%).[1]

Visualizations

Industrial Synthesis Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A Diethyl Malonate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated Intermediate (Diethyl m-Chlorobenzoylmalonate) C->E Acylation Reaction D m-Chlorobenzoyl Chloride D->E G Crude this compound E->G Hydrolysis & Decarboxylation F Acid & Heat (e.g., H₂SO₄, Δ) F->G H Vacuum Distillation G->H Purification I Pure this compound H->I G Start Low Final Yield CheckAlkylation Check Alkylation Step Yield Start->CheckAlkylation LowAlkylation Yield is Low CheckAlkylation->LowAlkylation No OKAlkylation Yield is OK CheckAlkylation->OKAlkylation Yes CheckHydrolysis Check Hydrolysis/ Decarboxylation LowHydrolysis Incomplete Reaction CheckHydrolysis->LowHydrolysis No OKHydrolysis Reaction Complete CheckHydrolysis->OKHydrolysis Yes Moisture Moisture Contamination? LowAlkylation->Moisture OKAlkylation->CheckHydrolysis TimeHeatIssue Insufficient Time/Heat? LowHydrolysis->TimeHeatIssue PurificationLoss Check Purification Losses OKHydrolysis->PurificationLoss BaseIssue Base Inactive? Moisture->BaseIssue No Sol1 Use Anhydrous Reagents/ Inert Atmosphere Moisture->Sol1 Yes TempIssue Temperature Too High? BaseIssue->TempIssue No Sol2 Use Fresh, Anhydrous Base BaseIssue->Sol2 Yes Sol3 Improve Temperature Control TempIssue->Sol3 Yes Sol4 Increase Reflux Time/ Temperature TimeHeatIssue->Sol4 Yes

References

Stability and storage conditions for 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3'-Chloroacetophenone, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is stable at room temperature under these conditions.[1] To prevent degradation, it should be kept away from incompatible substances, excess heat, and sources of ignition.

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is reported to be moisture-sensitive. It is crucial to handle the compound in a dry environment and to ensure that storage containers are sealed tightly to prevent contact with atmospheric moisture. For highly sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q4: What is the appearance and solubility of this compound?

A4: It is a clear, colorless to light yellow liquid.[1] this compound is sparingly soluble in water but is soluble in organic solvents such as ethanol, acetone, and chloroform.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, typically at high temperatures, this compound can produce hazardous products including hydrogen chloride, carbon monoxide, and carbon dioxide.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (darkening) or appearance of turbidity. Exposure to moisture, light, or incompatible substances leading to degradation.It is advisable to verify the purity of the material using an appropriate analytical technique (e.g., HPLC, GC) before use. If degradation is confirmed, a fresh batch of the compound should be used.
Inconsistent or unexpected reaction outcomes. Degradation of this compound due to improper storage or handling. Contamination with water.Ensure the compound has been stored correctly. For reactions sensitive to moisture, use anhydrous solvents and handle this compound under an inert atmosphere. Consider re-purifying the material if its quality is in doubt.
Irritation to eyes, skin, or respiratory tract during handling. This compound is a lachrymator and an irritant.Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (e.g., butyl rubber), and a lab coat. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for summarizing stability data that would be generated during a formal stability study.

Condition Time Point Parameter Specification Result
Long-Term Storage (25°C ± 2°C / 60% RH ± 5% RH) 0 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.099.5
Related Substances (%)Report resultsNot detected
6 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.099.3
Related Substances (%)Report results< 0.1%
12 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.099.1
Related Substances (%)Report results< 0.2%
Accelerated Storage (40°C ± 2°C / 75% RH ± 5% RH) 0 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.099.5
Related Substances (%)Report resultsNot detected
3 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.098.8
Related Substances (%)Report results0.3%
6 monthsAppearanceClear, colorless to light yellow liquidConforms
Assay (%)≥ 98.098.2
Related Substances (%)Report results0.6%

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol describes a representative method for evaluating the stability of this compound.

1. Objective: To assess the purity and degradation of this compound under various storage conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • Class A volumetric flasks, pipettes, and autosampler vials

3. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 80% B
  • 15-18 min: 80% B
  • 18-20 min: 80% to 30% B
  • 20-25 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 245 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Reference Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile to obtain a concentration of approximately 1 mg/mL.
  • Sample Solution: Prepare samples from the stability study at each time point by dissolving an appropriate amount of the substance in acetonitrile to achieve a final concentration of approximately 1 mg/mL.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject a blank (acetonitrile) to ensure no carryover.
  • Inject the reference standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).
  • Inject the sample solutions from each stability time point in duplicate.
  • After the sequence is complete, process the chromatograms to determine the peak areas for this compound and any degradation products.

6. Data Analysis:

  • Calculate the assay of this compound in the samples by comparing the peak area with that of the reference standard.
  • Identify and quantify any degradation products by their relative retention times and peak areas.

Visualizations

Storage_and_Handling_Workflow cluster_storage Recommended Storage cluster_handling Handling Precautions cluster_incompatibilities Incompatible Materials Store in a tightly closed container Store in a tightly closed container Cool, dry, well-ventilated area Cool, dry, well-ventilated area Store in a tightly closed container->Cool, dry, well-ventilated area Away from incompatible substances Away from incompatible substances Cool, dry, well-ventilated area->Away from incompatible substances Use in a chemical fume hood Use in a chemical fume hood Wear appropriate PPE Wear appropriate PPE Use in a chemical fume hood->Wear appropriate PPE Avoid contact with moisture Avoid contact with moisture Wear appropriate PPE->Avoid contact with moisture Strong oxidizing agents Strong oxidizing agents Strong bases Strong bases Strong acids Strong acids This compound This compound This compound->Store in a tightly closed container Store This compound->Use in a chemical fume hood Handle This compound->Strong oxidizing agents Avoid Contact This compound->Strong bases This compound->Strong acids

Caption: Storage and Handling Workflow for this compound.

Troubleshooting_Logic Start Start Observe Issue Observe Issue Start->Observe Issue Color Change / Turbidity Color Change / Turbidity Observe Issue->Color Change / Turbidity Visual Inconsistent Reaction Inconsistent Reaction Observe Issue->Inconsistent Reaction Experimental Personal Irritation Personal Irritation Observe Issue->Personal Irritation Safety Check Storage Conditions Check Storage Conditions Color Change / Turbidity->Check Storage Conditions Inconsistent Reaction->Check Storage Conditions Use Anhydrous Conditions Use Anhydrous Conditions Inconsistent Reaction->Use Anhydrous Conditions Review Handling Procedures Review Handling Procedures Personal Irritation->Review Handling Procedures Verify Purity (HPLC/GC) Verify Purity (HPLC/GC) Check Storage Conditions->Verify Purity (HPLC/GC) Use Fresh Batch Use Fresh Batch Verify Purity (HPLC/GC)->Use Fresh Batch Use Anhydrous Conditions->Verify Purity (HPLC/GC) Improve PPE and Ventilation Improve PPE and Ventilation Review Handling Procedures->Improve PPE and Ventilation

References

Managing lachrymatory effects of 3'-Chloroacetophenone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of 3'-Chloroacetophenone in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the lab?

A1: this compound (CAS No. 99-02-5) is a chemical intermediate used in various synthetic processes.[1][2] It is a lachrymator, meaning it is a substance that causes tearing, eye irritation, and potentially respiratory distress upon exposure.[3][4] Inhalation, ingestion, or skin contact can be harmful.[1]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Eye Irritation: It is a potent lachrymator, causing tearing, pain, and possible burns to the eyes.[3][5]

  • Skin Irritation: Can cause skin irritation, and repeated exposure may lead to an allergic skin reaction.[3]

  • Respiratory Tract Irritation: Inhalation of vapors can irritate the respiratory system, leading to coughing and shortness of breath.[3][4]

  • Toxicity: It is harmful if swallowed or inhaled.[1]

Q3: What immediate actions should I take in case of accidental exposure?

A3:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[3][8]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a few glasses of water to drink. Seek immediate medical attention.[1][9]

Q4: How can I minimize exposure to this compound during my experiments?

A4: Always handle this compound inside a certified chemical fume hood to control vapor exposure.[10] Use appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[3] Ensure good laboratory ventilation.[10]

Q5: What is the proper procedure for cleaning up a spill of this compound?

A5: For a small spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[3] Place the absorbent material into a sealed container for proper waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Mild eye or throat irritation felt while working in the fume hood. - Inadequate fume hood sash height.- Improper placement of equipment inside the hood, causing turbulent airflow.- High foot traffic in front of the hood.- Adjust the sash to the recommended height.- Elevate equipment on blocks to allow for proper airflow underneath.- Work at least 6 inches inside the hood.- Limit movement in front of the hood while in use.
A persistent, faint sweet or pungent odor is noticeable in the lab. - A small, unnoticed spill.- Improperly sealed container of this compound.- Contaminated equipment or lab surfaces.- Visually inspect all work areas for any signs of a spill.- Check that the cap on the reagent bottle is tightly secured.- Decontaminate all surfaces and equipment used in the experiment.
Skin irritation or redness after handling the compound, despite wearing gloves. - Glove material may not be resistant to this compound.- Small tear or puncture in the glove.- Contamination of personal items (e.g., pens, notebooks) that were later touched without gloves.- Consult a glove compatibility chart to ensure the correct glove material is being used.- Inspect gloves for any damage before use.- Practice good personal hygiene and do not bring personal items into active work areas. Wash hands thoroughly after removing gloves.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C8H7ClO[2]
Molecular Weight 154.59 g/mol [12]
Appearance Clear, colorless to light yellow liquid[1][3]
Boiling Point 227-229 °C (at 760 mmHg)[1][12]
Density 1.191 g/mL at 25 °C[12]
Flash Point 105 °C (221 °F) - closed cup[1][12]

Experimental Protocols

Protocol 1: Safe Weighing and Dispensing of this compound
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don appropriate PPE: lab coat, chemical splash goggles, face shield, and butyl rubber gloves.[3]

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare a clean, tared container for the chemical.

  • Procedure:

    • Work with the fume hood sash at the lowest practical height.

    • Carefully open the this compound container inside the fume hood.

    • Use a clean pipette or syringe to transfer the desired amount of the liquid to the tared container.

    • Avoid splashing. If a small amount is spilled, immediately absorb it with an inert material.

    • Securely cap the stock container and the container with the dispensed chemical.

  • Post-Procedure:

    • Wipe down the balance and surrounding area inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by a mild soap solution.

    • Dispose of all contaminated materials (pipette tips, wipes) in a designated hazardous waste container.

    • Remove PPE and wash hands thoroughly.

Protocol 2: Decontamination of Glassware
  • Initial Rinse:

    • In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. Collect the rinse solvent as hazardous waste.

  • Soaking:

    • Prepare a base bath (e.g., saturated potassium hydroxide (B78521) in isopropanol) in a designated container within the fume hood.

    • Carefully place the rinsed glassware into the base bath and allow it to soak for at least 12 hours to degrade any residual chemical.

  • Final Cleaning:

    • Remove the glassware from the base bath and rinse thoroughly with deionized water.

    • Wash the glassware with a standard laboratory detergent and water.

    • Rinse with deionized water and allow to air dry or place in a drying oven.

Visualizations

Lachrymatory_Agent_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation handle_weigh Weigh/Dispense in Hood prep_hood->handle_weigh handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste post_ppe Remove PPE cleanup_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for safely handling lachrymatory agents.

Exposure_Troubleshooting cluster_actions Immediate Actions cluster_assessment Assessment cluster_outcome Outcome start Exposure Suspected? action_remove Remove from Exposure Area start->action_remove action_flush Flush Affected Area (Eyes/Skin) action_remove->action_flush action_alert Alert Supervisor/Colleague action_flush->action_alert assess_severity Is Exposure Severe? action_alert->assess_severity outcome_medical Seek Immediate Medical Attention assess_severity->outcome_medical Yes outcome_monitor Monitor for Symptoms assess_severity->outcome_monitor No

Caption: Decision-making flowchart for exposure incidents.

Eye_Irritation_Pathway cluster_response Physiological Response compound This compound (Lachrymator) cornea Corneal Nerves compound->cornea Contact trigeminal Trigeminal Nerve Signal cornea->trigeminal Activation brainstem Brainstem Processing trigeminal->brainstem tearing Increased Tear Production brainstem->tearing pain Sensation of Pain/Irritation brainstem->pain blink Involuntary Blinking (Blepharospasm) brainstem->blink

Caption: Simplified pathway of lachrymator-induced eye irritation.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the Analysis of 3'-Chloroacetophenone by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research, drug development, and chemical synthesis, the accurate determination of a compound's purity is not just a quality metric; it is a critical cornerstone of safety and efficacy. For a key intermediate like 3'-Chloroacetophenone, ensuring its purity is paramount for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. While various analytical techniques exist for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method.[1] This guide provides a comprehensive comparison of ¹H and ¹³C NMR analysis with other common chromatographic methods for determining the purity of this compound, supported by detailed experimental protocols and data.

The NMR Advantage in Purity Determination

Quantitative NMR (qNMR) operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1] By incorporating a high-purity internal standard of a known concentration into a sample of this compound, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[1] This direct measurement capability makes qNMR a primary analytical method, allowing for quantification without the need for a calibration curve of the target compound.[1]

Key advantages of using qNMR for purity analysis include:

  • Universal Detection: It can detect and quantify any proton-containing molecule in the sample, providing a comprehensive profile of the main component and impurities in a single experiment.[1]

  • High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision in determining the absolute purity of a substance.[2]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with precious or limited quantities of material.[3]

  • Structural Confirmation: In the same experiment, the NMR spectrum provides structural confirmation of the analyte, adding an extra layer of confidence to the analysis.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the expected chemical shifts for this compound in Chloroform-d (CDCl₃), which are crucial for both qualitative identification and quantitative analysis.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.59Singlet-3H-CH₃
27.41Triplet7.81HAr-H
37.52-7.55Multiplet-1HAr-H
47.82-7.83Multiplet-1HAr-H
57.92Triplet1.81HAr-H

Data sourced from The Royal Society of Chemistry.[4][5]

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
126.5-CH₃
2126.4Ar-C
3128.4Ar-C
4129.9Ar-C
5133.0Ar-C
6134.9Ar-C-Cl
7138.7Ar-C
8196.6C=O

Data sourced from The Royal Society of Chemistry.[4][5]

Experimental Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.

1. Materials and Reagents:

  • This compound sample
  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
  • Analytical balance
  • NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
  • Accurately weigh a similar amount of the chosen internal standard into the same vial. The signals of the internal standard should not overlap with the analyte signals.
  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
  • Ensure complete dissolution by vortexing or gentle sonication.
  • Transfer the solution to a clean NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
  • A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
  • A 90° pulse angle.
  • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.
  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the methyl signal at ~2.59 ppm is ideal due to its sharp singlet nature.
  • Calculate the purity using the following formula:

Comparison with Alternative Methods

While qNMR is a powerful tool, other chromatographic techniques are also commonly employed for purity analysis.

Table 3: Comparison of Analytical Methods for Purity Determination

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area proportional to the number of nucleiSeparation based on volatility, detection by flame ionizationSeparation based on polarity, detection by UV absorbance
Quantification Absolute (with internal standard)Relative (area percent) or absolute (with calibration curve)Relative (area percent) or absolute (with calibration curve)
Reference Standard Requires a certified internal standardRequires a reference standard of the analyte for absolute quantificationRequires a reference standard of the analyte for absolute quantification
Sample Throughput ModerateHighHigh
Structural Info YesNoNo
Destructive NoYesYes (sample is consumed)
Potential Issues Signal overlap, dynamic range limitationsThermal degradation of analyte, non-volatile impurities not detectedCo-elution of impurities, chromophore required for detection

Workflow for Purity Determination by qNMR

The following diagram illustrates the logical workflow for determining the purity of this compound using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity using Formula integrate->calculate report Generate Purity Report calculate->report

Workflow for purity determination of this compound by qNMR.

Conclusion

For the purity assessment of this compound, ¹H and ¹³C NMR spectroscopy, particularly quantitative ¹H NMR, offers a robust, accurate, and direct method of analysis. It not only provides a reliable purity value without the need for a specific reference standard of the analyte but also confirms the compound's structural identity simultaneously. While chromatographic methods like GC and HPLC are valuable for high-throughput screening and detecting specific types of impurities, qNMR stands out as a primary method that provides a more comprehensive and direct measure of purity. The implementation of standardized qNMR protocols can significantly enhance confidence in the assigned purity values, ultimately contributing to more reliable and reproducible scientific outcomes in research and development.

References

A Comparative Analysis of the Reactivity of 2'-, 3'-, and 4'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring profoundly influences the chemical reactivity of the entire molecule. This guide provides an objective comparison of the reactivity of three isomers of chloroacetophenone: 2'-chloroacetophenone, 3'-chloroacetophenone, and 4'-chloroacetophenone (B41964). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel pharmaceutical agents. This analysis is supported by fundamental principles of physical organic chemistry and includes detailed experimental protocols for verifying the predicted reactivity trends.

Understanding the Factors Governing Reactivity

The reactivity of the chloroacetophenone isomers is primarily dictated by the interplay of electronic and steric effects originating from the position of the chlorine atom on the phenyl ring relative to the acetyl group.

Electronic Effects: The chlorine atom exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack while making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions, and can counteract the inductive effect to some extent.

Steric Effects: The spatial bulk of the chlorine atom, particularly when in the ortho position, can physically hinder the approach of reagents to the adjacent acetyl group, thereby slowing down reaction rates.

Comparative Reactivity Analysis

The position of the chlorine atom determines the dominant electronic and steric influences, leading to a predictable trend in the reactivity of the isomers.

IsomerKey Influencing FactorsPredicted Reactivity
2'-Chloroacetophenone - Strong -I effect due to proximity to the acetyl group.- Steric hindrance from the ortho chlorine.- +R effect directs electron density away from the acetyl group's influence.Reactivity is a complex balance. The strong inductive effect enhances carbonyl electrophilicity, but steric hindrance can significantly impede nucleophilic attack. In electrophilic aromatic substitution, the directing effects of the chloro and acetyl groups are conflicting.
This compound - Significant -I effect, making the carbonyl carbon more electrophilic.- Minimal steric hindrance from the meta chlorine.- Resonance effect does not directly influence the carbonyl group.Expected to be the most reactive towards nucleophilic addition at the carbonyl group due to the strong, unhindered electron-withdrawing effect of the chlorine atom.
4'-Chloroacetophenone - Moderate -I effect.- +R effect partially counteracts the -I effect, slightly reducing the electrophilicity of the carbonyl carbon compared to the 3'-isomer.- No steric hindrance.Reactivity towards nucleophiles is expected to be lower than the 3'-isomer due to the resonance donation of electron density to the ring, which lessens the electron deficiency of the carbonyl carbon.

Experimental Verification of Reactivity

To empirically validate these theoretical predictions, the following experimental protocols can be employed.

Experimental Protocol 1: Comparative Reduction of Chloroacetophenone Isomers with Sodium Borohydride (B1222165)

This experiment aims to compare the rates of nucleophilic addition of a hydride ion to the carbonyl group of the three isomers. The more electrophilic the carbonyl carbon, the faster the reduction.

Materials:

  • 2'-Chloroacetophenone

  • This compound

  • 4'-Chloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing chamber

  • UV lamp

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare separate 0.1 M solutions of each chloroacetophenone isomer in methanol.

  • Prepare a 0.1 M solution of sodium borohydride in cold methanol.

  • In three separate flasks, place equal volumes of each chloroacetophenone solution.

  • Initiate the reactions simultaneously by adding an equimolar amount of the cold sodium borohydride solution to each flask while stirring vigorously.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by spotting a small aliquot onto a TLC plate and eluting with a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate). Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the progress of the reaction.

  • For quantitative analysis, at each time point, quench a small aliquot of the reaction mixture with a few drops of acetone, and then dilute with ethyl acetate. Analyze the composition of the mixture using GC-MS or HPLC to determine the concentration of the remaining chloroacetophenone.

Predicted Outcome: Based on electronic effects, the expected order of reactivity (fastest to slowest) is: This compound > 4'-Chloroacetophenone > 2'-Chloroacetophenone

The 3'-isomer is predicted to be the most reactive due to the strong inductive effect of the chlorine at the meta position, which enhances the electrophilicity of the carbonyl carbon without steric hindrance. The 4'-isomer is expected to be less reactive than the 3'-isomer because the resonance effect of the para-chlorine partially counteracts the inductive withdrawal. The 2'-isomer is predicted to be the least reactive due to the significant steric hindrance from the ortho-chlorine, which impedes the approach of the hydride nucleophile.

Experimental Protocol 2: Competitive Electrophilic Bromination

This experiment compares the susceptibility of the aromatic ring of the three isomers to electrophilic attack. The acetyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho, para-directing group.

Materials:

  • Equimolar mixture of 2'-, 3'-, and 4'-Chloroacetophenone

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing an equimolar mixture of the three chloroacetophenone isomers in dichloromethane.

  • Add a catalytic amount of iron(III) bromide to the solution.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture. The amount of bromine should be substoichiometric to ensure competition.

  • Allow the reaction to proceed for a set period (e.g., 30 minutes) at a constant temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.

  • By comparing the relative amounts of the unreacted starting materials and the various brominated products, the relative reactivity of the isomers towards electrophilic bromination can be determined.

Predicted Outcome: The acetyl group is strongly deactivating, making all isomers less reactive than benzene. The chlorine atom is also deactivating. The overall reactivity will be low. The directing effects will lead to a complex product mixture. However, in terms of overall ring activation/deactivation, the isomer with the least deactivated ring will react fastest. The electron-donating resonance effect of chlorine is strongest at the ortho and para positions.

  • In 4'-chloroacetophenone , the chlorine's +R effect will slightly activate the positions ortho to it, but these are meta to the deactivating acetyl group.

  • In This compound , the directing effects of the chloro and acetyl groups are cooperative, both directing to the 5' position.

  • In 2'-chloroacetophenone , the directing effects are conflicting.

A definitive prediction of the relative rates is complex without computational modeling or experimental data. However, it is expected that all isomers will be significantly less reactive than acetophenone (B1666503) itself.

Visualizing Reactivity Factors

The interplay of factors determining the reactivity of the chloroacetophenone isomers can be visualized as a logical workflow.

G Factors Influencing Chloroacetophenone Reactivity cluster_isomer Isomer Position cluster_effects Governing Effects 2_Chloro 2'-Chloro Electronic Electronic Effects (-I and +R) 2_Chloro->Electronic -I > +R (strong deactivation) Steric Steric Hindrance 2_Chloro->Steric High 3_Chloro 3'-Chloro 3_Chloro->Electronic -I dominant (strong deactivation) 3_Chloro->Steric Low 4_Chloro 4'-Chloro 4_Chloro->Electronic -I ≈ +R (moderate deactivation) 4_Chloro->Steric Low Reactivity Overall Reactivity Electronic->Reactivity Steric->Reactivity

Caption: Factors influencing the reactivity of chloroacetophenone isomers.

Conclusion

The reactivity of 2'-, 3'-, and 4'-chloroacetophenone is a clear demonstration of how the interplay of electronic and steric effects, governed by substituent position, dictates chemical behavior. For nucleophilic addition reactions at the carbonyl group, the predicted order of reactivity is 3'- > 4'- > 2'-chloroacetophenone . For electrophilic aromatic substitution, all isomers are significantly deactivated, and the precise order of reactivity is more complex due to conflicting or cooperative directing effects. The provided experimental protocols offer a robust framework for the empirical determination of these reactivity trends, providing valuable data for synthetic chemists and drug development professionals.

A Comparative Guide to HPLC Method Development for 3'-Chloroacetophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of 3'-Chloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose. This guide provides a comparative overview of HPLC method development for this compound analysis, exploring different stationary phases and offering a comparison with alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and optimization.

HPLC Method Development: A Comparison of Stationary Phases

Reversed-phase HPLC is the predominant method for the analysis of moderately polar compounds like this compound. The choice of stationary phase is a critical parameter that dictates the selectivity and resolution of the separation. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column.

Experimental Protocols

Method A: C18 Stationary Phase

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile (B52724):Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: Phenyl-Hexyl Stationary Phase

  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Methanol (B129727):Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation: Comparative Performance
ParameterHPLC Method A (C18)HPLC Method B (Phenyl-Hexyl)
Retention Time (min) 4.25.8
Theoretical Plates 85009200
Tailing Factor 1.21.1
Resolution (from nearest impurity) 2.12.8
Discussion

The C18 column provides a standard hydrophobic interaction-based separation. In contrast, the Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound.[1][2] This alternative selectivity can be particularly advantageous when separating this compound from structurally similar impurities. The use of methanol as the organic modifier in conjunction with the phenyl-hexyl phase is often recommended to enhance these π-π interactions, as acetonitrile can sometimes suppress them.[3] The data presented suggests that the Phenyl-Hexyl column provides better resolution and peak symmetry for this compound analysis under the tested conditions.

Alternative Analytical Techniques

While HPLC is a robust technique, other analytical methods can also be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for trace-level impurity analysis.

Experimental Protocol:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 2 min

  • Carrier Gas: Helium at 1.2 mL/min

  • MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-200)

Capillary Zone Electrophoresis (CZE)

CZE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. It is particularly useful for the analysis of charged impurities and can be a valuable tool for impurity profiling.

Experimental Protocol:

  • Capillary: Fused silica, 56 cm x 100 µm

  • Buffer: 50 mM Borate buffer (pH 9.3) with 50% (v/v) acetonitrile

  • Separation Voltage: 30 kV

  • Injection: Hydrodynamic (50 mbar for 8 s)

  • Detection: DAD at 250 nm

  • Temperature: 25 °C

Comparative Overview of Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC (Reversed-Phase) Partitioning between a non-polar stationary phase and a polar mobile phase.Robust, versatile, widely applicable, good for quantitative analysis.May require method development to achieve optimal separation of complex mixtures.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.[4]High sensitivity and specificity, excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Capillary Zone Electrophoresis Separation based on electrophoretic mobility in an electric field.[5]High separation efficiency, low sample and reagent consumption, suitable for charged analytes.Can have lower sensitivity for neutral compounds, reproducibility can be challenging.

Visualizing the Workflow

The process of developing and validating an HPLC method follows a logical progression, from initial parameter selection to final method validation.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Initial Parameter Selection Initial Parameter Selection Column & Mobile Phase Screening Column & Mobile Phase Screening Initial Parameter Selection->Column & Mobile Phase Screening Initial Experiments Optimization Optimization Column & Mobile Phase Screening->Optimization Selectivity Tuning Specificity Specificity Optimization->Specificity Final Method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: Workflow for HPLC method development and validation.

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or high sensitivity.

Analytical_Technique_Comparison cluster_HPLC HPLC cluster_Alternatives Alternative Techniques This compound Analysis This compound Analysis C18 C18 Column (Hydrophobic Interaction) This compound Analysis->C18 Phenyl Phenyl-Hexyl Column (π-π Interaction) This compound Analysis->Phenyl GCMS GC-MS (Volatility & Mass) This compound Analysis->GCMS CZE CZE (Charge-to-Size Ratio) This compound Analysis->CZE

Caption: Comparison of analytical techniques for this compound.

Conclusion

For routine analysis of this compound, a reversed-phase HPLC method using either a C18 or a Phenyl-Hexyl column provides robust and reliable results. The Phenyl-Hexyl column may offer superior selectivity for separating closely related impurities due to its unique π-π interaction capabilities. For higher sensitivity and the analysis of volatile impurities, GC-MS is a powerful alternative. Capillary Zone Electrophoresis can be a valuable complementary technique for impurity profiling, particularly for charged species. The selection of the most appropriate method will depend on the specific analytical challenge, including the required sensitivity, selectivity, and the nature of the sample matrix.

References

Comparative Biological Activities of 3'-Chloroacetophenone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and target specificity is a continuous endeavor. This guide provides a comparative analysis of the biological activities of 3'-Chloroacetophenone analogs, focusing on their antimicrobial and anticancer potential. The information presented herein is supported by experimental data from various studies to facilitate an objective comparison and guide future research directions.

I. Comparative Analysis of Biological Activity

The biological activities of this compound and its derivatives are diverse, with significant potential in antimicrobial and anticancer applications. The introduction of different substituents to the core this compound structure can significantly modulate its biological efficacy. Below is a summary of the quantitative data from various studies, highlighting the structure-activity relationships of these analogs.

Compound/AnalogBiological ActivityAssayTest Organism/Cell LineQuantitative Data (MIC/IC50)Reference
Chalcone Analogs
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneAnticancerMTT AssayT47D (Breast Cancer)IC50: 5.28 µg/mL[1]
Unsubstituted ChalconeAnticancerIn vitro cytotoxicityA-549, IGR-OV-1, PC-3, SF-295Significant response[2]
Chalcone with m-bromo substituent (SN-6)AnticancerIn vitro cytotoxicityA-549, IGR-OV-1, PC-3, SF-295More potent than unsubstituted[2]
Chalcone with p-bromo substituent (SN-7)AnticancerIn vitro cytotoxicityA-549, IGR-OV-1, PC-3, SF-295More potent than unsubstituted[2]
Chalcone with m-bromo substituent (SN-6)AntimicrobialMICS. aureusFour-fold reduction in MIC of ciprofloxacin[2]
Dichloroacetophenone Analogs
Dichloroacetophenone (6u)AnticancerProliferation AssayVarious cancer cell linesIC50: 1.1 to 3.8 µM[3]
Dichloroacetophenone (6u)AnticancerProliferation AssayL02 (non-cancerous)IC50 > 10 µM[3]
Ciminalum-thiazolidinone Hybrids
Compound 2fAnticancerNCI60 screen60 human cancer cell linesMean GI50: 2.80 µM
Compound 2hAnticancerNCI60 screen60 human cancer cell linesMean GI50: 1.57 µM
Oxygen-, Sulfur-, and Selenoflavones
Compound 3AntimicrobialGrowth inhibitionE. coli49% inhibition[4]
Compound 3AntimicrobialGrowth inhibitionS. carnosus57% inhibition[4]
Compound 4AntimicrobialGrowth inhibitionE. coli45% inhibition[4]
Compound 2AntimicrobialGrowth inhibitionE. coli42% inhibition[4]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

A. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.

1. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour non-selective agar (B569324) plate.

  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or with a calibrated photometric device.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside wall of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to cover the surface completely.

3. Application of Antimicrobial Disks:

  • Aseptically place paper disks impregnated with the this compound analogs onto the inoculated agar surface.

  • Ensure disks are distributed evenly, at least 24 mm apart, and not too close to the edge of the plate.

  • Gently press each disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

  • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare 0.5 McFarland Standard Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Analog-Impregnated Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E F Determine Susceptibility E->F

Fig. 1: Kirby-Bauer Disk Diffusion Workflow.
B. Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.

7. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A Seed Cancer Cells in 96-well Plate B Treat with this compound Analogs A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Formation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Fig. 2: MTT Assay Experimental Workflow.

III. Signaling Pathway Analysis: Targeting Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

Recent studies have identified Pyruvate Dehydrogenase Kinases (PDKs) as promising therapeutic targets in cancer metabolism.[3] Certain dichloroacetophenone derivatives have been shown to be potent inhibitors of PDKs.[3] PDKs are key enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC), which plays a crucial role in cellular energy metabolism by converting pyruvate to acetyl-CoA. In cancer cells, the upregulation of PDKs leads to the inhibition of PDC, thereby promoting aerobic glycolysis (the Warburg effect) and supporting tumor growth and survival.

The inhibition of PDK1 by this compound analogs can restore PDC activity, shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation. This metabolic reprogramming can lead to a decrease in lactate (B86563) production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis and inhibition of cell proliferation and migration.[3]

PDK_Signaling_Pathway cluster_pdc Mitochondrial Metabolism cluster_outcome Cellular Outcome Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Proliferation Cell Proliferation & Survival Lactate->Proliferation PDC Pyruvate Dehydrogenase Complex (PDC) Apoptosis Apoptosis PDC->Apoptosis TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos OxPhos->Proliferation PDK1 PDK1 PDK1->PDC Analog This compound Analog Analog->PDK1 Inhibition

Fig. 3: Inhibition of the PDK1 Signaling Pathway.

This guide provides a foundational understanding of the comparative biological activities of this compound analogs. The presented data and experimental protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising class of compounds.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through fragmentation analysis. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3'-Chloroacetophenone, its positional isomer 4'-Chloroacetophenone, and the parent compound, Acetophenone. The data presented herein offers insights into how the position of a substituent on an aromatic ring influences fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectra of Acetophenone, this compound, and 4'-Chloroacetophenone reveal characteristic fragmentation patterns dominated by cleavages adjacent to the carbonyl group. The presence and position of the chlorine atom significantly influence the mass-to-charge ratio (m/z) of the resulting fragments and their relative abundances.

A primary fragmentation pathway for all three compounds is the α-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. For Acetophenone, this yields the benzoyl cation at m/z 105. In the case of the chloro-substituted isomers, this cleavage leads to the formation of chlorobenzoyl cations.

Subsequent fragmentation of the chlorobenzoyl cation involves the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions. This results in the formation of a chlorophenyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of the chlorinated compounds, with fragments containing chlorine appearing as a pair of peaks separated by two m/z units.

Below is a summary of the major fragments observed for each compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Major Fragments (m/z) and Proposed Structures
Acetophenone C₈H₈O120.15120 (M⁺•) : Molecular ion105 : [C₆H₅CO]⁺ (Benzoyl cation) - Loss of •CH₃77 : [C₆H₅]⁺ (Phenyl cation) - Loss of CO from m/z 10551 : [C₄H₃]⁺ - Further fragmentation
This compound C₈H₇ClO154.59154/156 (M⁺•) : Molecular ion (with ³⁵Cl/³⁷Cl isotopes)139/141 : [ClC₆H₄CO]⁺ (3-Chlorobenzoyl cation) - Loss of •CH₃111/113 : [ClC₆H₄]⁺ (3-Chlorophenyl cation) - Loss of CO from m/z 139/14175 : [C₆H₄]⁺ - Loss of Cl• from m/z 111
4'-Chloroacetophenone C₈H₇ClO154.59154/156 (M⁺•) : Molecular ion (with ³⁵Cl/³⁷Cl isotopes)139/141 : [ClC₆H₄CO]⁺ (4-Chlorobenzoyl cation) - Loss of •CH₃111/113 : [ClC₆H₄]⁺ (4-Chlorophenyl cation) - Loss of CO from m/z 139/14175 : [C₆H₄]⁺ - Loss of Cl• from m/z 111

Fragmentation Pathways

The fragmentation pathways of this compound and its isomer can be visualized to better understand the electron flow and bond cleavages that lead to the observed mass spectrum.

G cluster_3chloro This compound Fragmentation mol_ion_3 [M]⁺• (m/z 154/156) 3-Chloroacetophenone acylium_3 [M-15]⁺ (m/z 139/141) 3-Chlorobenzoyl cation mol_ion_3->acylium_3 - •CH₃ phenyl_3 [M-15-28]⁺ (m/z 111/113) 3-Chlorophenyl cation acylium_3->phenyl_3 - CO c6h4_3 [M-15-28-35]⁺ (m/z 75) phenyl_3->c6h4_3 - •Cl

Fragmentation of this compound

G cluster_4chloro 4'-Chloroacetophenone Fragmentation mol_ion_4 [M]⁺• (m/z 154/156) 4-Chloroacetophenone acylium_4 [M-15]⁺ (m/z 139/141) 4-Chlorobenzoyl cation mol_ion_4->acylium_4 - •CH₃ phenyl_4 [M-15-28]⁺ (m/z 111/113) 4-Chlorophenyl cation acylium_4->phenyl_4 - CO c6h4_4 [M-15-28-35]⁺ (m/z 75) phenyl_4->c6h4_4 - •Cl

Fragmentation of 4'-Chloroacetophenone

The primary fragmentation pathways for both 3'- and 4'-Chloroacetophenone are analogous, initiated by the loss of a methyl radical followed by the loss of carbon monoxide. The position of the chlorine atom does not significantly alter the fundamental fragmentation mechanism in this case, as the major bond cleavages occur at the carbonyl group, which is electronically distant from the chloro-substituent. Subtle differences in the relative abundances of fragment ions may be observed, potentially due to minor differences in the stability of the isomeric chlorophenyl cations, but the major fragments remain the same.

Experimental Protocols

The mass spectral data presented in this guide were obtained using Electron Ionization Mass Spectrometry (EI-MS). The following is a general protocol representative of the methodology used.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Samples were dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL. A 1 µL aliquot was injected into the GC-MS system.

The workflow for this type of analysis can be summarized as follows:

G Sample Sample GC GC Sample->GC Injection MS MS GC->MS Separation Detector Detector MS->Detector Ionization & Fragmentation Data_System Data_System Detector->Data_System Signal

GC-MS Experimental Workflow

This comparative analysis demonstrates the predictable and informative nature of mass spectrometry in characterizing substituted aromatic compounds. For this compound and its isomer, the fragmentation patterns are dominated by cleavages driven by the carbonyl group, with the chloro-substituent primarily influencing the mass of the resulting ions. This guide provides a foundational understanding for researchers utilizing mass spectrometry for the structural elucidation of related compounds.

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 3'-Chloroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and materials science. This guide offers a comparative analysis of the crystallographic data of selected 3'-Chloroacetophenone derivatives, supported by detailed experimental protocols.

Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
(E)-1-(3-chlorophenyl)-3-(3-furyl)prop-2-en-1-oneC₁₃H₉ClO₂MonoclinicP2₁/c10.138(3)5.698(2)19.324(6)90101.99(3)90[1]
A Pyrazole-Pyrazoline Hybrid DerivativeC₂₀H₁₇ClN₄OTriclinicP-19.348(2)9.793(2)16.366(4)87.587.384.7[2]

Note: The data presented is for compounds containing a chlorophenyl moiety derived from a chloroacetophenone precursor. Direct crystallographic data for a wider variety of this compound derivatives is sparse in publicly accessible databases.

Experimental Protocols: A General Guideline

The following protocols provide a general framework for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. These should be adapted based on the specific properties of the target molecule.

Synthesis of Derivatives

Derivatives such as chalcones, pyrazolines, and Schiff bases are commonly synthesized from this compound.

General Synthesis of Chalcones: A mixture of this compound and a suitable aromatic aldehyde is dissolved in ethanol (B145695). An aqueous solution of a base, such as sodium hydroxide, is added dropwise to the stirred mixture. The reaction is typically stirred at room temperature for several hours. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the chalcone (B49325) derivative.[3]

General Synthesis of Pyrazolines: The previously synthesized chalcone is dissolved in a solvent like ethanol or acetic acid. A hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution. The mixture is then refluxed for several hours. Upon cooling, the pyrazoline derivative precipitates and can be purified by recrystallization.[4][5]

Crystallization of Small Organic Molecules

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[6] Several methods can be employed for the crystallization of small organic molecules like this compound derivatives.[7][8][9][10]

1. Slow Evaporation:

  • Protocol: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture). The solution is filtered to remove any impurities and left in a loosely covered container at a constant temperature. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Considerations: The choice of solvent is crucial and often determined empirically. A solvent in which the compound has moderate solubility is ideal.

2. Vapor Diffusion:

  • Protocol: This method is effective when only small amounts of the compound are available.[11] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[11]

  • Common Solvent/Anti-solvent Pairs: Dichloromethane/ether, Chloroform/hexane, Toluene/hexane.

3. Reactant Diffusion:

  • Protocol: This technique is useful for compounds that are poorly soluble after formation. The reactants are dissolved in separate solvents and carefully layered in a tube, with the denser solvent at the bottom. Crystals form at the interface where the reactants slowly mix and react.[11]

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a stream of X-rays (often monochromatic). As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are measured by a detector.[12][13] Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.

  • Data Processing: The collected diffraction data is processed to correct for various experimental factors. The unit cell parameters and crystal lattice type are determined from the positions of the diffraction spots.[14][15]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start This compound synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Cyclocondensation) start->synthesis reactants Aldehydes, Hydrazines, etc. reactants->synthesis product Derivative (Chalcone, Pyrazoline, etc.) synthesis->product crystallization Crystallization (Slow Evaporation, Vapor Diffusion) product->crystallization crystal Single Crystal crystallization->crystal data_collection Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure 3D Molecular Structure structure_solution->final_structure

Workflow for X-ray Crystallography of Derivatives.

This guide provides a foundational understanding of the X-ray crystallography of this compound derivatives. Further research and data contribution to crystallographic databases will be crucial for building a more comprehensive picture of the solid-state structures of this important class of compounds.

References

A Comparative Guide to Catalysts for 3'-Chloroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of 3'-Chloroacetophenone (B45991) is a critical step in the synthesis of a wide array of valuable organic molecules. This guide provides a comparative overview of various catalytic systems for key transformations of this compound, including cross-coupling reactions and carbonyl group reductions. The performance of different catalysts is evaluated based on reaction yield, selectivity, and efficiency, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Executive Summary

This compound is a versatile building block in organic synthesis, offering two primary sites for chemical modification: the aromatic carbon-chlorine bond and the carbonyl group. This guide explores the catalytic landscape for reactions at both of these positions. For C-C and C-N bond formation via cross-coupling reactions, palladium-based catalysts are predominant. For the reduction of the carbonyl group, both stoichiometric reagents and catalytic hydrogenation methods are employed, with ruthenium-based catalysts showing exceptional performance in asymmetric synthesis. The choice of catalyst, ligands, and reaction conditions is paramount in achieving high yields and, where applicable, high enantioselectivity.

Data Presentation: Performance of Catalysts in this compound Reactions

The following tables summarize the performance of various catalysts in key reactions involving this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃Na₂CO₃ (2M aq.)n-propanol/waterReflux1High (not specified)General Protocol
Buchwald-Hartwig Amination Pd(dba)₂, XPhosNaOtBuToluene (B28343)Reflux694 (with 4-chlorotoluene)General Protocol[1]
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIEt₃NTHFRT1.5-3High (not specified)General Protocol[2]
Heck Reaction Pd(OAc)₂Et₃NDMF/NMP/Dioxane>100-High (not specified)General Protocol[1][3]

Note: Yields for Suzuki, Sonogashira, and Heck reactions with this compound were not explicitly found in the provided search results, but general protocols suggest high efficiency.

Table 2: Carbonyl Group Reduction
Reaction TypeCatalyst/ReagentSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)ProductReference
Asymmetric Hydrogenation RuCl₂(indan-ambox)(PPh₃)2-propanolRT15>9995 (R)(R)-1-(3-chlorophenyl)ethanol[4]
Asymmetric Hydrogenation Ru Nanoparticles / (1S, 2S)-DPEN / KOHIonic liquid/i-PrOH--100 (for acetophenone)79.1 (R)(R)-1-phenylethanol[5]
Sodium Borohydride Reduction NaBH₄Methanol0---1-(3-chlorophenyl)ethanolGeneral Protocol

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on general procedures and may require optimization for specific applications.

Protocol 1: Asymmetric Hydrogenation of this compound

This protocol is based on the highly efficient asymmetric hydrogenation using a Ruthenium catalyst.[4]

Materials:

  • This compound

  • RuCl₂(indan-ambox)(PPh₃) catalyst

  • 2-propanol (isopropyl alcohol)

  • Potassium tert-butoxide (t-BuOK) solution in 2-propanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable pressure reactor, combine this compound (0.4 mmol, S/C = 100) and the RuCl₂(indan-ambox)(PPh₃) catalyst (0.004 mmol).

  • Add 2.0 mL of 2-propanol to the reactor.

  • Add 20 µmol of t-BuOK solution in 2-propanol.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 5 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete, carefully depressurize the reactor.

  • The conversion and enantiomeric excess can be determined by gas chromatography (GC) using a chiral column.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the aryl boronic acid (1.1-1.5 equiv.), and n-propanol.

  • Stir the mixture until all solids are dissolved.

  • Add palladium acetate (e.g., 0.01 equiv.), triphenylphosphine (e.g., 0.04 equiv.), 2M aqueous sodium carbonate solution (e.g., 2.0 equiv.), and deionized water.

  • Fit the flask with a condenser and heat the solution at reflux under an inert atmosphere (e.g., nitrogen) for 1-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl chloride.[1]

Materials:

  • This compound

  • Amine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(dba)₂ (e.g., 0.015 equiv.), XPhos (e.g., 0.03 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 equiv.) and the amine (1.5 equiv.).

  • Heat the reaction mixture at reflux for 6 hours, or until the reaction is complete.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(II)-L*] Precatalyst Ru_hydride [Ru(II)-H] Active Catalyst Ru_precatalyst->Ru_hydride Base, H₂ Substrate_complex Ketone Coordination Ru_hydride->Substrate_complex Ketone Transition_state Hydride Transfer (Transition State) Substrate_complex->Transition_state Product_complex Alkoxide Complex Transition_state->Product_complex Product_complex->Ru_hydride H⁺, -Alcohol Alcohol Alcohol Product_complex->Alcohol Ketone Ketone Ketone->Substrate_complex Cross_Coupling_Workflow Start Reaction Setup Reagents Combine this compound, Coupling Partner, Base, Solvent Start->Reagents Catalyst_Addition Add Palladium Precatalyst and Ligand Reagents->Catalyst_Addition Reaction Heat under Inert Atmosphere Catalyst_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Comparative Guide to GC-MS Protocols for the Identification of 3'-Chloroacetophenone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 3'-Chloroacetophenone, a key starting material and intermediate in the synthesis of various pharmaceuticals, can contain impurities that may affect the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile impurities.[1][2]

This guide provides a comparative overview of two distinct GC-MS protocols for the analysis of impurities in this compound. The protocols are designed to highlight different analytical approaches: a standard, robust method suitable for routine quality control, and a fast-scan method optimized for higher throughput screening.

Experimental Methodologies

The following sections detail the instrumental parameters for two GC-MS protocols for the identification and quantification of potential impurities in this compound.

Protocol 1: Standard Method for Comprehensive Impurity Profiling

This method is designed for high-resolution separation and sensitive detection of a broad range of potential impurities. It employs a longer runtime to ensure the separation of closely eluting isomers and low-level byproducts.

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetonitrile. A more diluted sample (e.g., 2.5 µg/mL) can be prepared for high-sensitivity analysis.[2]

GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Injector: Split/Splitless, operated in split mode (e.g., 25:1 or 40:1) to avoid column overloading.[2]

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C[2][3]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[2]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Mass Scan Range: 35-500 amu[4]

Protocol 2: Fast-Scan Method for High-Throughput Analysis

This method is optimized for rapid screening of impurities, making it suitable for in-process controls or the analysis of a large number of samples. It utilizes a shorter column and a faster oven ramp rate to reduce analysis time.

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

GC-MS Parameters:

  • GC System: Thermo Scientific TRACE 1610 GC or equivalent

  • Mass Spectrometer: Thermo Scientific ISQ 7610 Single Quadrupole MS or equivalent

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1)

  • Injection Volume: 1 µL

  • Injector Temperature: 260 °C

  • Column: TraceGOLD TG-5MS (or equivalent), 20 m x 0.18 mm ID, 0.18 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 25 °C/min to 300 °C, and hold for 2 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Mass Scan Range: 40-450 amu

Data Presentation: Comparison of GC-MS Protocols

The following table summarizes the key parameters of the two protocols for easy comparison.

ParameterProtocol 1: Standard MethodProtocol 2: Fast-Scan Method
Objective Comprehensive, high-resolution impurity profilingHigh-throughput screening
Column 30 m x 0.25 mm ID, 0.25 µm film20 m x 0.18 mm ID, 0.18 µm film
Oven Program 60°C (2 min), 10°C/min to 280°C (10 min)80°C (1 min), 25°C/min to 300°C (2 min)
Approx. Run Time 34 minutes11.8 minutes
Carrier Gas Flow 1.0 mL/min1.2 mL/min
Split Ratio 25:1 or 40:150:1
Mass Scan Range 35-500 amu40-450 amu
Typical Impurities Isomers (e.g., o-chloroacetophenone), starting materials, byproducts (e.g., ethyl m-chlorobenzoate)[5]Major impurities and known byproducts

GC-MS Experimental Workflow

The general workflow for identifying impurities in this compound using GC-MS involves several key stages, from sample preparation to data analysis and impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification A Weigh this compound Sample B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Final Concentration B->C D Inject Sample into GC C->D E Separation on Capillary Column D->E F Elution and Transfer to MS E->F G Ionization (EI) and Fragmentation F->G H Mass Analysis (Quadrupole) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Peak Integration & Mass Spectra Extraction I->J K Library Search (e.g., NIST) J->K L Impurity Identification & Reporting K->L

Caption: Workflow for GC-MS impurity analysis.

The selection between a standard and a fast-scan GC-MS method depends on the specific analytical need. For comprehensive, in-depth analysis required for regulatory submissions or reference standard characterization, the standard method is preferable. For routine quality checks or rapid screening of multiple batches, the fast-scan method offers a significant advantage in terms of sample throughput. In either case, GC-MS remains an indispensable tool for ensuring the purity and quality of this compound.[6]

References

Validating the Structure of a Novel Chalcone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Structural Validation and Comparative Analysis of (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a Novel Chalcone (B49325) Derivative

This guide provides researchers, scientists, and drug development professionals with a detailed framework for validating the structure of a novel chalcone, (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, synthesized from 3'-Chloroacetophenone. It offers a comparative analysis of its potential biological activity against other chalcone derivatives, supported by experimental data and detailed protocols for key analytical techniques.

Introduction to the Novel Compound

The novel compound, (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, belongs to the chalcone family, a class of organic compounds known for their wide range of biological activities, including anti-inflammatory, and anticancer properties. This guide outlines the synthesis and structural verification of this promising molecule.

Synthesis: The title compound was synthesized via a Claisen-Schmidt condensation reaction between this compound and 4-hydroxybenzaldehyde (B117250) in the presence of a base catalyst.

Structural Validation: A Multi-Technique Approach

To unequivocally confirm the structure of a novel compound, a combination of modern analytical techniques is essential. This section details the experimental protocols for the characterization of (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectral width of -2 to 12 ppm.

    • ¹³C NMR: Spectral width of 0 to 200 ppm.

Expected Data: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the α,β-unsaturated ketone system. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized chalcone.

Experimental Protocol:

  • Sample Preparation: A dilute solution (approximately 1 mg/mL) of the compound was prepared in methanol (B129727).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer was used.

  • Data Acquisition: The mass spectrum was acquired in full scan mode to identify the molecular ion peak ([M+H]⁺).

Expected Data: The mass spectrum should display a prominent molecular ion peak corresponding to the calculated molecular weight of the novel chalcone.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the synthesized compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of methanol and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 310 nm.[2]

Expected Data: A single, sharp peak in the HPLC chromatogram indicates a high degree of purity for the synthesized chalcone.

Comparative Performance Analysis

The potential anticancer activity of the novel chalcone was evaluated by comparing its expected performance with structurally similar compounds against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundSubstitution PatternIC₅₀ on MCF-7 Cell Line (µM)
Novel Compound (Expected) 3-chloro, 4'-hydroxy Data to be determined
(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one4-chloro, 3',4'-dimethoxy0.80
Chalcone with 4-hydroxy group in ring B4-hydroxy2.08
Prenylated chalcone derivative 12Prenyl, methoxy, hydroxyl4.19
Prenylated chalcone derivative 13Prenyl, methoxy, hydroxyl3.30
2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone2',4-dihydroxy, 4',6'-dimethoxy52.5

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the potential biological target and the experimental process, the following diagrams were generated using Graphviz (DOT language).

Hypothetical Signaling Pathway Inhibition

Chalcones have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The following diagram illustrates the proposed mechanism of action for the novel chalcone.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome->IkB NovelChalcone (E)-1-(3-chlorophenyl)-3- (4-hydroxyphenyl)prop-2-en-1-one NovelChalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Transcription TNF TNF-α TNF->TNFR Binds

Inhibition of the NF-κB signaling pathway by the novel chalcone.
Experimental Workflow for Structural Validation

The following diagram outlines the systematic workflow for the synthesis and structural validation of the novel chalcone.

G Start Start: Synthesis of Novel Chalcone Synthesis Claisen-Schmidt Condensation: This compound + 4-hydroxybenzaldehyde Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Purity Purity Assessment Purification->Purity Purity->Purification No HPLC HPLC Analysis Purity->HPLC Yes Structure Structural Elucidation HPLC->Structure NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS Data Data Analysis and Structure Confirmation NMR->Data MS->Data End End: Validated Structure Data->End

Workflow for the synthesis and structural validation of the novel chalcone.

This guide provides a foundational framework for the validation and comparative analysis of novel chalcone derivatives. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to 3'-Chloroacetophenone and 3'-Bromoacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the versatile scaffolds available, substituted acetophenones are of significant interest. This guide provides a detailed side-by-side comparison of two such key intermediates: 3'-Chloroacetophenone and 3'-Bromoacetophenone. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations, and toxicological profiles, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Halogens

While structurally similar, the difference in the halogen substituent at the meta-position of this compound and 3'-Bromoacetophenone imparts subtle yet significant variations in their physical and chemical characteristics. These differences can influence solubility, reaction kinetics, and spectroscopic identification.

PropertyThis compound3'-Bromoacetophenone
CAS Number 99-02-52142-63-4
Molecular Formula C₈H₇ClOC₈H₇BrO
Molecular Weight 154.59 g/mol 199.04 g/mol
Appearance Clear, colorless to pale yellow liquid[1]White to pale yellow solid or clear yellow liquid[2]
Boiling Point 227-229 °C[3]79-81 °C at 0.2 mmHg
Melting Point Not applicable (liquid at room temp.)8-11 °C
Density 1.191 g/mL at 25 °C[3]1.505 g/mL at 25 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[2]

Reactivity Profile: A Comparative Analysis

The reactivity of both this compound and 3'-Bromoacetophenone is primarily dictated by the acetyl group and the halogenated phenyl ring. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution. The halogen atom, in addition to influencing the ring's electron density, serves as a crucial handle for cross-coupling reactions.

Generally, in cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reaction
ReactantCoupling PartnerCatalyst SystemReaction ConditionsYieldReaction TimeReference
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (0.5 mol%), KOH, TBABWater, 100 °C94%1 hour[5]
4-ChloroacetophenonePhenylboronic acidPd(II)-complex 7 (0.5 mol%), Cs₂CO₃, TBABWater, 100 °C88% (conversion)6 hours[5]

This data clearly illustrates the higher reactivity of the bromo-substituted acetophenone (B1666503), which reaches completion in a significantly shorter time.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. Their synthesis often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.

Acetophenone DerivativeAldehydeCatalystSolventYieldReference
3'-BromoacetophenoneBenzaldehydeNaOHEthanol64.5%[1]
4'-ChloroacetophenoneBenzaldehydeNaOH (solid)Solvent-freeNot specified[6]

While a direct comparison under identical solvent conditions is not available from the search results, both compounds are effective substrates for this transformation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3'-Haloacetophenones

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions of aryl halides.

Materials:

  • 3'-Haloacetophenone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a round-bottom flask, add the 3'-haloacetophenone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 3'-Haloacetophenone Arylboronic Acid Pd Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir (80-100 °C) B->C D Cool and Quench (Water) C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol is a generalized procedure based on established methods for Claisen-Schmidt condensation.

Materials:

  • 3'-Haloacetophenone (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Sodium hydroxide (B78521) (20 mmol)

  • Ethanol

  • Water

Procedure:

  • Dissolve the 3'-haloacetophenone and aromatic aldehyde in ethanol in a flask.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

  • Continue stirring at room temperature for several hours, or until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Diagram of Chalcone Synthesis Logical Relationship:

Chalcone_Synthesis acetophenone 3'-Haloacetophenone product Chalcone Product acetophenone->product aldehyde Aromatic Aldehyde aldehyde->product base Base (e.g., NaOH) base->product catalyzes

Caption: Key components in Claisen-Schmidt condensation for chalcone synthesis.

Biological Activity and Toxicological Profile

Both this compound and 3'-Bromoacetophenone are primarily utilized as intermediates in the synthesis of more complex molecules with potential biological activity. For instance, chalcones derived from these precursors have been investigated for their anticancer properties.[7]

In terms of their inherent toxicity, both compounds are classified as irritants.

  • This compound : May cause irritation to the eyes, skin, and respiratory tract.[1] It is also described as a lachrymatory agent.[3]

  • 3'-Bromoacetophenone : Can cause skin and serious eye irritation.[8]

Direct comparative toxicological studies are limited. However, the increased reactivity of the C-Br bond might suggest that 3'-Bromoacetophenone could be a more potent alkylating agent and thus potentially exhibit higher cytotoxicity, but this would require experimental verification. Researchers should handle both compounds with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This compound and 3'-Bromoacetophenone are valuable and versatile intermediates in organic synthesis. The choice between them will largely depend on the desired reactivity in subsequent chemical transformations. For reactions where the halogen acts as a leaving group, such as in many cross-coupling reactions, 3'-Bromoacetophenone offers the advantage of higher reactivity, often leading to shorter reaction times and milder conditions. Conversely, this compound may be preferred when a less labile halogen is desired or for economic reasons, as chloro-aromatics are often less expensive. Both compounds serve as excellent precursors for the synthesis of biologically relevant molecules, and a clear understanding of their comparative properties is essential for efficient and successful research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 3'-Chloroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3'-Chloroacetophenone is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, this compound requires a structured disposal plan to mitigate risks to personnel and the environment. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that presents several risks. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Summary of Key Hazard and Physical Properties

For quick reference, the following table summarizes essential data for this compound.

PropertyValueSource
Molecular Formula C₈H₇ClO[3]
Molecular Weight 154.59 g/mol [3][4]
Appearance Light yellow liquid[2]
Boiling Point 227 - 229 °C @ 760 mmHg[2][3]
Flash Point 105 °C (221 °F) - closed cup[2][3]
Density 1.191 g/mL at 25 °C[3]
Signal Word Warning[2][3]
Hazard Statements Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with incineration being the preferred treatment.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Storage
  • Waste Identification and Segregation :

    • This compound waste should be classified as hazardous chemical waste.

    • It is crucial to segregate chlorinated organic waste from non-halogenated waste streams to facilitate proper disposal and treatment.[6][7]

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials from spills) in a dedicated, leak-proof waste container.[4][6]

  • Containerization :

    • Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[1][6]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling :

    • Properly label the waste container as soon as the first drop of waste is added.[8][9]

    • The label must include the following information:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound".[9]

      • The approximate concentration and quantity of the waste.

      • The date when the waste was first added to the container (accumulation start date).[9]

      • The hazard pictograms for toxicity, irritant, and environmental hazard.[11]

      • Your name, laboratory, and contact information.[9]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal :

    • Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal company.

    • It is the generator's responsibility to ensure that the chosen vendor is properly licensed and equipped to handle and dispose of chlorinated organic compounds.[12][13][14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]

  • Collect : Carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's environmental health and safety department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Hazard Assessment cluster_segregation Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal gen_waste This compound Waste Generated is_hazardous Is the waste hazardous? gen_waste->is_hazardous collect_waste Collect in a dedicated, compatible container is_hazardous->collect_waste Yes segregate Segregate from non-halogenated waste collect_waste->segregate label_container Label container with 'Hazardous Waste', contents, date, and hazards segregate->label_container store_waste Store in a designated, secure satellite accumulation area label_container->store_waste contact_disposal Contact licensed hazardous waste disposal company for pickup store_waste->contact_disposal incineration Incineration by licensed facility contact_disposal->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3'-Chloroacetophenone (CAS No. 99-02-5), a common laboratory chemical. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Emergency Overview: this compound is a clear, colorless to light yellow liquid.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is known to be a lachrymator, a substance that causes tearing.[2] The toxicological properties of this material have not been fully investigated, warranting cautious handling at all times.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H7ClO[3]
Molecular Weight 154.59 g/mol [4]
Boiling Point 227-229 °C at 760 mmHg[1][4]
Density 1.191 g/mL at 25 °C[4]
Flash Point 105 °C (221 °F) - closed cup[1][4]
Refractive Index n20/D 1.550[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and vapors that cause serious eye irritation and tearing.[2][5]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).Prevents skin contact, which can cause irritation and potential sensitization.[2][6]
Body Protection A flame-retardant lab coat or chemical apron.Protects against skin contact and contamination of personal clothing.[2][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[1][2]Minimizes inhalation of vapors, which are harmful and can cause respiratory tract irritation.[1]

Experimental Protocols: Handling and Disposal

The following step-by-step procedures ensure the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] All personnel must be equipped with the appropriate PPE as detailed above.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Dispensing: When transferring the liquid, avoid splashing. Keep the container tightly closed when not in use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical.[6]

Spill Management Protocol:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[6]

  • Containment: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1] Prevent the spill from entering drains or waterways.[6]

  • Cleanup: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after the material has been removed.[6]

  • Major Spills: For large spills, alert emergency responders.[6]

Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and leak-proof container.[7]

  • Disposal Method: The recommended method for disposal is incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Regulatory Compliance: All chemical waste generators must comply with federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Access to Safety Shower & Eyewash prep1->prep2 prep3 Work in a Chemical Fume Hood prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Wash Hands Thoroughly handle2->post1 post2 Clean Work Area post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Arrange for Professional Disposal disp1->disp2

Caption: A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.